ELND 006
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H14F5N3O2S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,5-c]quinoline |
InChI |
InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27) |
InChI Key |
XODSHWXKSMPDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
ELND006: A Technical Overview of its Mechanism of Action as a γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006 is an investigational small molecule that was developed as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action centers on the inhibition of γ-secretase, a critical enzyme in the amyloidogenic pathway implicated in the pathophysiology of Alzheimer's. This document provides a detailed technical guide on the core mechanism of action of ELND006, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways.
Core Mechanism of Action: γ-Secretase Inhibition
ELND006 functions as a potent, orally bioavailable inhibitor of the γ-secretase enzyme complex. This intramembrane aspartyl protease is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. By inhibiting γ-secretase, ELND006 effectively reduces the production of these Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
A key characteristic of ELND006 is its selectivity for inhibiting the processing of APP over that of Notch, another important γ-secretase substrate. The Notch signaling pathway is crucial for various cellular processes, and its inhibition can lead to significant toxicity. The selectivity of ELND006 for APP is a critical aspect of its design, aiming to provide a therapeutic window with a reduced side-effect profile.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for ELND006 and its closely related analogs.
Table 1: In Vitro Potency and Selectivity of ELND006 and Analogs
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Notch/APP) | Reference |
| ELND006 | APP | In vitro γ-secretase activity | 0.34 | 15.6 | [1] |
| Notch | In vitro γ-secretase activity | 5.3 | [1] | ||
| APP | Cell-based Aβ production | 1.1 | 74.5 | [1] | |
| Notch | Cell-based Notch signaling | 82 | [1] | ||
| Des-fluoro analog | APP | In vitro γ-secretase activity | 0.7 | N/A | [1] |
Table 2: In Vivo Efficacy of ELND006 Analogs in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Duration | % Reduction in Brain Aβ | Reference |
| ELN475516 | FVB and PDAPP mice | 30 - 300 | Oral (single dose) | 3 hours | 40% - 71% | [2] |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay (APP and Notch Substrates)
This protocol outlines a method for determining the in vitro potency of compounds like ELND006 against γ-secretase cleavage of both APP and Notch substrates.
-
Enzyme and Substrate Preparation:
-
Partially purified, solubilized γ-secretase enzyme is prepared from IMR-32 human neuroblastoma cells.
-
Recombinant substrates are expressed in E. coli. For APP, a fusion protein of maltose-binding protein with the C-terminal 125 amino acids of APP containing the Swedish mutation (MBP-C125Sw) is used. For Notch, a substrate containing the transmembrane and intracellular domains of mouse Notch1 (mNotch100) is utilized.
-
-
Assay Procedure:
-
The γ-secretase enzyme is incubated with either the APP or Notch substrate in separate reactions.
-
Test compounds (e.g., ELND006) are added at varying concentrations.
-
The reactions are incubated to allow for enzymatic cleavage.
-
-
Product Quantification:
-
The reaction products are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
For the APP assay, an ELISA measuring Aβx-40 is used.
-
For the Notch assay, an ELISA detecting the Notch intracellular domain (NICD) is employed.
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percent inhibition of product formation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Dual Assay for Aβ Production and Notch Signaling Inhibition
This protocol describes a method to assess the activity and selectivity of γ-secretase inhibitors in a cellular context.
-
Cell Line Development:
-
A Chinese Hamster Ovary (CHO) cell line is engineered to stably express:
-
Human APP with the Swedish mutation (APPsw).
-
A truncated Notch receptor that does not require ectodomain shedding to be a substrate for γ-secretase.
-
A luciferase reporter gene under the control of a Notch-responsive promoter.
-
-
-
Assay Procedure:
-
The dual-assay CHO cells are plated in 96-well plates.
-
Cells are treated with various concentrations of the test compound (e.g., ELND006).
-
-
Quantification of Aβ and Notch Signaling:
-
Aβ levels: After treatment, the conditioned media is collected, and the levels of secreted Aβ are measured by ELISA.
-
Notch signaling: The cells are lysed, and the activity of the luciferase reporter gene is measured to determine the extent of Notch pathway activation.
-
-
Data Analysis:
-
IC50 values for the inhibition of both Aβ production and Notch signaling are determined from the dose-response curves.
-
The selectivity ratio is calculated by dividing the IC50 for Notch inhibition by the IC50 for Aβ inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of ELND006.
Caption: Notch signaling pathway and the less potent inhibitory effect of ELND006.
Caption: Experimental workflow for determining the potency and selectivity of ELND006.
References
An In-depth Technical Guide on (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline (ELND006)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, also known as ELND006, is a potent and selective γ-secretase inhibitor that was investigated for its therapeutic potential in Alzheimer's disease. This technical guide provides a comprehensive overview of the known properties of ELND006, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Properties and Mechanism of Action
ELND006 is a small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of Aβ in the brain are considered key pathological events in Alzheimer's disease. The γ-secretase complex cleaves the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, with Aβ42 being particularly prone to aggregation.
However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cellular signaling and development. Inhibition of Notch signaling can lead to significant toxicity. ELND006 was designed to be a selective inhibitor, preferentially targeting the cleavage of APP over Notch.
dot
Caption: Mechanism of action of ELND006.
Quantitative Data
The following tables summarize the key quantitative data reported for ELND006.
Table 1: In Vitro Inhibitory Activity of ELND006
| Target | Assay Type | IC₅₀ (nM) | Reference |
| γ-Secretase (APP) | Enzymatic | 0.34 | [1] |
| γ-Secretase (Notch) | Enzymatic | 5.3 | [1] |
| Aβ Production in Cells | Cellular | 1.1 | [1] |
| Notch Signaling in Cells | Cellular | 82 | [1] |
IC₅₀: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy of ELND006
| Species | Effect | Outcome | Reference |
| Human | Reduction of Aβ in Cerebrospinal Fluid (CSF) | Up to 50% reduction | [1] |
Experimental Protocols
While the precise, detailed experimental protocols from the primary literature for ELND006 are not publicly available, this section provides representative methodologies for the key assays used to characterize γ-secretase inhibitors.
In Vitro γ-Secretase Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated γ-secretase complex.
Methodology:
-
Preparation of γ-Secretase: The γ-secretase complex is typically isolated from cell membranes (e.g., from CHO or HEK293 cells overexpressing the components of the complex) by solubilization with a mild detergent.
-
Substrate: A recombinant C-terminal fragment of APP (e.g., C100-FLAG) serves as the substrate.
-
Reaction: The isolated γ-secretase is incubated with the substrate in a suitable buffer system in the presence of varying concentrations of the test compound (ELND006).
-
Detection: The generation of Aβ peptides is quantified. This is commonly done using an enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 or Aβ42.
-
Data Analysis: The concentration of Aβ produced at each compound concentration is measured, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
Cellular Aβ Production Assay
This assay assesses the ability of a compound to inhibit the production of Aβ in a cellular context.
Methodology:
-
Cell Line: A cell line that overexpresses human APP, such as HEK293 or CHO cells stably transfected with a mutant form of APP (e.g., the "Swedish" mutation, which increases β-secretase cleavage and subsequent Aβ production), is used.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of secreted Aβ40 and Aβ42 in the supernatant are measured using specific ELISAs.
-
Data Analysis: The reduction in Aβ levels relative to a vehicle-treated control is determined, and the IC₅₀ value is calculated.
Cellular Notch Signaling Assay
This assay is crucial for determining the selectivity of a γ-secretase inhibitor and its potential for Notch-related side effects. A common method is a luciferase reporter gene assay.
Methodology:
-
Reporter Cell Line: A cell line is engineered to express a constitutively active form of the Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., containing RBP-Jκ binding sites).
-
Treatment: These reporter cells are treated with different concentrations of the test compound.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of Notch signaling. The IC₅₀ value is determined from the dose-response curve.
dot
Caption: General experimental workflow for characterizing ELND006.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives generally involves the construction of the pyrazole ring onto a pre-existing quinoline core or vice versa. Common synthetic strategies include the reaction of substituted anilines with a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediate. While the specific, detailed synthetic route for ELND006 is proprietary, the general approach highlights the chemical feasibility of producing such complex heterocyclic structures.
Clinical Development and Outlook
ELND006 entered human clinical trials for the treatment of Alzheimer's disease. However, its clinical development was halted due to observations of liver-related side effects. It was reported that these side effects were not believed to be related to the mechanism of action (i.e., γ-secretase inhibition). The experience with ELND006 and other γ-secretase inhibitors underscores the challenges in developing safe and effective therapies targeting this complex enzyme.
Conclusion
(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline (ELND006) is a potent γ-secretase inhibitor with a degree of selectivity for APP processing over Notch signaling. The available in vitro and in vivo data demonstrate its ability to reduce the production of amyloid-beta peptides. Despite its promising preclinical profile, adverse effects in clinical trials led to the discontinuation of its development. The information presented in this guide provides a valuable resource for researchers in the field of Alzheimer's disease and γ-secretase modulation, highlighting both the potential and the pitfalls of this therapeutic strategy.
References
ELND006: A Technical Overview of a γ-Secretase Inhibitor in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006, also known by its chemical name (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline, is a potent and selective γ-secretase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. Developed by Elan Corporation, ELND006 was designed to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. This document provides a detailed technical guide on the core aspects of ELND006's role in Alzheimer's disease research, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
ELND006 functions as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By inhibiting this enzyme, ELND006 aimed to decrease the overall production of Aβ peptides, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease. A critical aspect of its design was its selectivity for inhibiting the cleavage of APP over that of Notch, another important γ-secretase substrate involved in crucial cellular signaling pathways. Inhibition of Notch signaling is associated with significant toxicity.[1][2]
Signaling Pathway of γ-Secretase Inhibition by ELND006
Preclinical Research Data
ELND006 demonstrated potency and selectivity in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro and Cell-Based Inhibitory Activity of ELND006 [1][3]
| Assay Type | Target | IC50 (nM) |
| In Vitro | APP | 0.34 |
| In Vitro | Notch | 5.3 |
| Cell-Based | APP | 1.1 |
| Cell-Based | Notch | 82 |
Table 2: In Vivo Efficacy of ELND006 [1][3]
| Animal Model | Biomarker Measured | Outcome |
| PDAPP Mouse | Brain Parenchymal Aβ | Data not publicly available in detail |
| PDAPP Mouse | Vascular Aβ | Data not publicly available in detail |
| Not Specified | Cerebrospinal Fluid (CSF) Aβ | Up to 50% reduction |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds like ELND006 on γ-secretase.
-
Enzyme Preparation: A partially purified γ-secretase enzyme complex is typically extracted from cell membranes (e.g., from CHO or HEK293 cells overexpressing APP).
-
Substrate: A recombinant substrate consisting of the C-terminal fragment of APP (C99) fused to a reporter molecule is used.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (ELND006) are incubated in a suitable buffer system.
-
Detection: The cleavage of the substrate by γ-secretase releases the Aβ peptide, which is then quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.
-
IC50 Determination: The concentration of ELND006 that results in a 50% reduction in Aβ production is calculated to determine the IC50 value.
In Vivo Assessment in a Transgenic Mouse Model (General Protocol for PDAPP mice)
This protocol outlines a general approach for evaluating the in vivo efficacy of γ-secretase inhibitors in a transgenic mouse model of Alzheimer's disease, such as the PDAPP mouse model.
-
Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.
-
Drug Administration: ELND006 is administered to the mice, typically orally, at various doses and for a specified duration. A vehicle control group is also included.
-
Sample Collection: At the end of the treatment period, brain tissue and cerebrospinal fluid (CSF) are collected.
-
Aβ Quantification: Brain homogenates and CSF are analyzed to measure the levels of different Aβ species (e.g., Aβ40 and Aβ42) using ELISA.
-
Histopathology: Brain sections may be stained to visualize and quantify amyloid plaque deposition.
-
Behavioral Testing: Cognitive function can be assessed using various behavioral tests, such as the Morris water maze.
Clinical Development and Outcomes
Clinical trials for ELND006 were initiated to evaluate its safety and efficacy in patients with Alzheimer's disease. However, in October 2010, Elan Corporation and its development partner Transition Therapeutics announced the discontinuation of the clinical development of ELND006.[3][4] The decision was based on the observation of liver-related side effects in study participants.[1][3] It was reported that these adverse events were not considered to be related to the drug's primary mechanism of action as a γ-secretase inhibitor.[1][3] The failure of ELND006, along with other γ-secretase inhibitors in clinical trials, has contributed to the ongoing debate about the viability of this therapeutic strategy for Alzheimer's disease.[1][3]
Conclusion
ELND006 was a promising γ-secretase inhibitor that showed potent and selective preclinical activity in reducing Aβ peptide levels. Its development, however, was halted due to unforeseen liver toxicity in clinical trials. The research conducted on ELND006 has provided valuable insights into the development of γ-secretase inhibitors for Alzheimer's disease, highlighting the challenges of translating preclinical efficacy into safe and effective clinical treatments. The data and methodologies associated with ELND006 remain relevant for researchers in the field of Alzheimer's drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of ELND006 (scyllo-Inositol)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: ELND005, also known as scyllo-inositol, is a naturally occurring stereoisomer of inositol that has been investigated for its therapeutic potential in several central nervous system disorders. Unlike its more common isomer myo-inositol, scyllo-inositol is not directly involved in the phosphatidylinositol (PI) signaling pathway but has demonstrated unique pharmacological properties.[1] Its primary mechanism of action is thought to be the direct inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease (AD).[1] Additionally, it has been shown to modulate brain myo-inositol levels, a mechanism with therapeutic implications for bipolar disorder. This document provides a comprehensive overview of the preclinical and clinical investigations of ELND006, detailing its mechanisms of action, experimental protocols, and clinical trial outcomes across various indications, including Alzheimer's disease, Down syndrome, and bipolar disorder.
Core Mechanisms of Action
ELND006 has been primarily investigated for two distinct mechanisms targeting different neuropathological processes.
Amyloid-Beta (Aβ) Aggregation Inhibition
In the context of Alzheimer's disease, ELND006 is proposed to act as an amyloid anti-aggregation agent. The amyloid cascade hypothesis posits that the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central neurotoxic event in AD.[2][3] ELND006 is believed to directly interact with Aβ peptides, particularly the aggregation-prone Aβ42 form.[4][5] This interaction stabilizes non-toxic monomeric or small oligomeric forms of Aβ, preventing their assembly into larger, toxic oligomers and fibrils.[4][6][7] Preclinical studies have shown that scyllo-inositol can bind to the surface of Aβ protofibrils, coating them and disrupting the stacking process required for fibril formation.[4] This action is hypothesized to reduce synaptic toxicity, preserve neuronal function, and ultimately slow disease progression.[1][7]
myo-Inositol Modulation
A separate therapeutic hypothesis for ELND006 relates to its potential use in bipolar disorder. The mood-stabilizing drug lithium is known to reduce brain levels of myo-inositol, a key component of the phosphoinositide signaling pathway.[8] Clinical studies have demonstrated that ELND006 administration also leads to a significant, dose-dependent reduction in brain myo-inositol concentrations.[8] This suggests that ELND006 may exert mood-stabilizing effects through a mechanism that parallels one of the known actions of lithium, potentially by competing with myo-inositol for transport into the central nervous system or by other indirect effects.
Note on γ-Secretase Inhibition: Some early literature referred to a compound designated ELND006 as a γ-secretase inhibitor.[9][10][11] However, the vast majority of recent and clinical trial literature identifies ELND006 as scyllo-inositol, focusing on the anti-aggregation and myo-inositol modulation mechanisms.[1][8][12] It is likely that the γ-secretase inhibitor was a different compound in early development under a similar designation. This guide focuses on scyllo-inositol as ELND006.
Preclinical Data Summary
Preclinical investigations in both in vitro and in vivo models provided the foundational evidence for the clinical development of ELND006.
In Vitro Studies
-
Aβ Binding and Inhibition: Initial studies demonstrated that scyllo-inositol directly binds to Aβ peptides, stabilizes non-toxic oligomeric aggregates, and inhibits the formation of amyloid fibrils.[4]
-
Toxicity Neutralization: The compound was shown to neutralize the cellular toxicity induced by Aβ oligomers.[7]
Animal Model Studies
Studies in transgenic mouse models of Alzheimer's disease (e.g., TgCRND8) demonstrated significant therapeutic effects following oral administration of scyllo-inositol.
| Parameter | Finding | Animal Model | Citation |
| Cognitive Function | Rescued memory impairments and reversed cognitive deficits. | TgCRND8 Mice, Rats | [4][13] |
| Aβ Pathology | Dose-dependently blocked the development of Aβ aggregation. | TgCRND8 Mice | [4] |
| Reduced insoluble Aβ40 and Aβ42 levels and plaque accumulation. | TgCRND8 Mice | [14] | |
| Synaptic Integrity | Preserved synaptic density. | Transgenic AD Mice | [1] |
| Pharmacokinetics | Orally bioavailable and penetrates the blood-brain barrier, accumulating in the CNS. | Mice | [4][14] |
| Survival | Improved lifespan in treated animals. | TgCRND8 Mice | [13] |
Clinical Development and Trials
ELND006 has been evaluated in Phase 2 clinical trials for Alzheimer's disease, Down syndrome, and bipolar disorder.
Alzheimer's Disease (Study AD201)
A large, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the safety and efficacy of ELND006 in patients with mild to moderate AD.
| Trial Parameter | Details |
| Design | 353 patients randomized to ELND005 (250, 1000, or 2000 mg BID) or placebo for 78 weeks.[1] |
| Patient Population | Mild to moderate Alzheimer's disease.[1] |
| Primary Endpoints | Neuropsychological Test Battery (NTB) and Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL).[1] |
| Safety & Tolerability | The 1000 mg and 2000 mg BID dose groups were discontinued early due to a higher rate of adverse events, including infections and deaths.[1][4] The 250 mg BID dose demonstrated an acceptable safety profile.[1] |
| Efficacy Outcomes | The primary analysis comparing the 250 mg BID dose to placebo at 78 weeks showed no significant differences on the NTB or ADCS-ADL.[1] |
| Biomarker Outcomes | - Target Engagement: Increased scyllo-inositol concentrations in CSF and brain.[1] - Aβ Modulation: Significant decrease in CSF Aβx-42 compared to placebo (p=0.009).[1] - Brain Volume: Small but significant increase in brain ventricular volume in the 250 mg group (p=0.049).[1] - myo-Inositol: Brain myo-inositol levels were decreased by approximately 40% at the 250 mg BID dose.[8] |
Down Syndrome
Given the high risk of AD in individuals with Down syndrome, a study was conducted to assess the safety and pharmacokinetics of ELND006 in this population.
| Trial Parameter | Details |
| Design | Randomized, double-blind, placebo-controlled, 4-week Phase 2 study in 23 young adults with Down syndrome without dementia.[12][15] |
| Dosing | 250 mg once daily (QD), 250 mg twice daily (BID), or placebo.[12][15] |
| Primary Endpoints | Safety, tolerability, and pharmacokinetics.[12] |
| Safety & Tolerability | Treatment was well tolerated with no serious adverse events and no remarkable changes in vital signs or laboratory parameters.[12][16][17] |
| Pharmacokinetics | Achieved measurable blood levels. Accumulation was approximately 2-fold with QD dosing and 3- to 4-fold with BID dosing.[12][15] |
| Efficacy Outcomes | No apparent cognitive or behavioral changes were observed; however, the study was not powered or designed to detect efficacy due to its short duration.[12][16] |
Bipolar Disorder (Study BPD201)
This study explored ELND006 as a maintenance treatment for euthymic patients with bipolar disorder, based on its myo-inositol lowering effects.
| Trial Parameter | Details |
| Design | Randomized, double-blind, placebo-controlled study with a 16-week open-label stabilization phase followed by a 48-week randomized phase. The study was terminated early for business reasons.[8] |
| Patient Population | 309 euthymic patients with Bipolar Disorder (BPD).[8] |
| Dosing | 500 mg BID.[8] |
| Primary Endpoint | Time to recurrence of a mood event (not assessed due to early termination).[8] |
| Safety & Tolerability | In the blinded phase, the most common treatment-emergent adverse events were nasopharyngitis and headache. No drug-related serious adverse events were reported in the open-label phase.[8] |
| Pharmacodynamic Outcome | A subgroup of patients underwent brain proton-MRS, which confirmed the target reduction of brain myo-inositol by ~30-50%.[8] |
Experimental Protocols & Methodologies
In Vitro Aβ Aggregation Assay (Thioflavin T)
This common assay is used to monitor the formation of amyloid fibrils in real-time.
-
Preparation: Synthetic Aβ42 peptides are solubilized and diluted to a final concentration (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The Aβ solution is incubated in the presence of varying concentrations of the test compound (ELND006) or a vehicle control. Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is included in the reaction mixture.
-
Measurement: The mixture is placed in a microplate reader, and ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals over time (e.g., 48 hours) at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory potential of ELND006 is quantified by comparing the lag time and final fluorescence of treated samples to the control.
Animal Model Efficacy Testing (TgCRND8 Mice)
-
Animal Strain: TgCRND8 mice, which overexpress a mutant form of human APP and rapidly develop Aβ plaques and cognitive deficits.
-
Treatment: ELND006 is administered orally, typically mixed in the animal chow or delivered via oral gavage, starting at a presymptomatic or early symptomatic age and continuing for several months.[13][14]
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.
-
Tissue Analysis: At the end of the treatment period, animals are sacrificed. Brain tissue is harvested for biochemical and immunohistochemical analysis to quantify Aβ levels (ELISA for soluble/insoluble fractions) and amyloid plaque burden (staining with antibodies like 6E10 or Thioflavin S).
Clinical Trial Methodology (AD201 Study)
-
Patient Screening & Randomization: Patients meeting the criteria for mild to moderate AD (e.g., based on MMSE scores and clinical assessment) were enrolled and randomized in a double-blind fashion to receive either placebo or one of the ELND006 doses.[1]
-
Treatment & Monitoring: Patients were treated for 78 weeks. Safety was monitored through regular collection of adverse events, vital signs, ECGs, and clinical laboratory tests.[1]
-
Efficacy Assessment: The co-primary clinical endpoints, the NTB and ADCS-ADL, were administered at baseline and at specified intervals throughout the study to assess changes in cognitive function and daily living activities.[1]
-
Biomarker Collection: For a subset of patients, cerebrospinal fluid (CSF) was collected via lumbar puncture at baseline and end-of-study to measure levels of Aβ42 and scyllo-inositol. Brain imaging (MRI) was performed to assess changes in brain volume.[1]
Conclusion and Future Directions
ELND006 (scyllo-inositol) is a compound with well-defined mechanisms of action targeting Aβ aggregation and myo-inositol pathways. Preclinical studies robustly demonstrated its potential to modify key pathological features of Alzheimer's disease in animal models. However, this promise did not translate into clinical efficacy in a Phase 2 trial for mild to moderate AD, which also revealed significant safety concerns at higher doses.[1] While the 250 mg BID dose was deemed safe and achieved target engagement in the CNS—as evidenced by decreased CSF Aβ42 and brain myo-inositol—it failed to produce a clinical benefit.[1][8]
Studies in Down syndrome and bipolar disorder have confirmed the compound's safety at lower doses and its ability to modulate brain myo-inositol levels.[8][12] However, its clinical efficacy in these conditions remains unproven.
Future research could explore several avenues:
-
Earlier Intervention: The lack of efficacy in established AD may suggest that, like other anti-amyloid agents, ELND006 may be more effective if administered at very early or presymptomatic stages of the disease.
-
Dose Optimization: The narrow therapeutic window observed in the AD trial presents a significant challenge. Future studies would need to carefully select a dose that maximizes target engagement while ensuring patient safety.
-
Alternative Indications: The confirmed pharmacodynamic effect on brain myo-inositol suggests that further investigation in mood disorders, though halted for business reasons, may still hold scientific merit.[8]
References
- 1. neurology.org [neurology.org]
- 2. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isctm.org [isctm.org]
- 9. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical trial investigates potential Alzheimer's disease drug in people with Down syndrome | IOS Press [iospress.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
ELND006 (Scyllo-inositol) and Amyloid-Beta Plaque Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in the pathogenesis of AD. ELND006, also known as scyllo-inositol, is an orally bioavailable small molecule that has been investigated as a potential therapeutic agent for AD. This technical guide provides an in-depth overview of the core data and methodologies related to ELND006 and its effects on Aβ plaque reduction, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
ELND006 (scyllo-inositol) is a stereoisomer of inositol that is thought to exert its effects on amyloid-beta through two primary mechanisms:
-
Direct Inhibition of Amyloid-Beta Aggregation: Scyllo-inositol directly interacts with Aβ peptides, particularly the aggregation-prone Aβ42 species. This binding stabilizes non-toxic, low molecular weight Aβ oligomers and inhibits the formation of neurotoxic fibrils and plaques.[1][2] Molecular dynamics simulations suggest that scyllo-inositol can bind to the surface of Aβ protofibrils, preventing their lateral stacking into larger aggregates.[3]
-
Modulation of Inositol Metabolism: Pharmacological doses of scyllo-inositol can lead to a reduction in the levels of myo-inositol in the brain.[4] Myo-inositol is a key component of the phosphoinositide (PI) signaling pathway, which is involved in various cellular processes, including neurotransmitter signaling.[5][6] Dysregulation of the PI pathway has been implicated in the pathophysiology of Alzheimer's disease.
It is important to note that while some early reports may have associated the designation ELND006 with a γ-secretase inhibitor, the compound that advanced to clinical trials for Alzheimer's disease under the identifier ELND005 is scyllo-inositol, an amyloid anti-aggregation agent.
Quantitative Data on Efficacy
The efficacy of ELND006 in reducing amyloid-beta has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of ELND006 (scyllo-inositol) on Amyloid Plaque Reduction in TgCRND8 Mice
| Animal Model | Treatment Duration | Dosage | Brain Region | Plaque Load Reduction (%) | p-value | Reference |
| TgCRND8 | 1 month | Not Specified | Hippocampus | 68% | 0.02 | [7] |
| TgCRND8 | 1 month | Not Specified | Cortex | 45% | 0.001 | [7] |
| TgCRND8 (combination therapy study) | 1 month | Not Specified | Cortex | 53% | <0.001 | [7] |
Table 2: Clinical Efficacy of ELND005 (scyllo-inositol) on CSF Amyloid-Beta Levels (Phase 2 Study)
| Patient Population | Treatment Duration | Dosage (twice daily) | Biomarker | Change from Baseline | p-value (vs. Placebo) | Reference |
| Mild to Moderate Alzheimer's Disease | 78 weeks | 250 mg | CSF Aβx-42 | Significant Decrease | 0.009 | [8][9][10][11][12] |
Table 3: Pharmacokinetics of ELND005 (scyllo-inositol) in a Phase 2 Clinical Trial
| Dosage (twice daily) | CSF Concentration at Week 24 (µg/mL) | 95% Confidence Interval |
| 250 mg | 13.8 | 12.3, 15.4 |
| 1,000 mg | 31.4 | 28.5, 34.4 |
| 2,000 mg | 35.1 | 28.7, 41.5 |
| Reference:[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical and clinical evaluation of ELND006.
Preclinical Studies in TgCRND8 Mice
-
Animal Model: The TgCRND8 mouse model was utilized, which expresses a doubly mutated human amyloid precursor protein (APP) transgene (Swedish and Indiana mutations) and develops amyloid plaques and cognitive deficits.[7]
-
Treatment Administration: In one study, scyllo-inositol was administered to 5-month-old TgCRND8 mice for one month.[7] Another study initiated treatment in 5-month-old mice and continued for two months, with scyllo-inositol provided in the drinking water at a concentration of 16.5 mg/L, equating to a dose of approximately 3.3 mg/kg/day.
-
Amyloid Plaque Quantification:
-
Immunohistochemistry: Brains were processed for immunohistochemical staining to visualize amyloid plaques.[7] A common protocol involves sectioning the brain and staining with antibodies specific to amyloid-beta, such as BAM-10.[7] The plaque load is then quantified by measuring the percentage of the brain area covered by plaques.[7]
-
Procedure:
-
Perfusion and Fixation: Mice are perfused with a physiological buffer (e.g., phosphate-buffered saline) followed by a fixative (e.g., 4% paraformaldehyde).
-
Sectioning: The brain is sectioned, typically at a thickness of 40-50 µm, using a microtome or vibratome.
-
Antigen Retrieval: For some antibodies, antigen retrieval methods such as formic acid treatment may be necessary to expose the epitope.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody targeting amyloid-beta.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine) or a fluorescent tag.
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the plaque area is quantified using image analysis software.
-
-
-
ELISA for Aβ Quantification:
-
Brain Homogenization: Brain tissue is homogenized in a buffer containing a strong denaturant, such as 5 M guanidine hydrochloride, to solubilize aggregated Aβ.[8]
-
Procedure:
-
Tissue Lysis: Brain tissue is homogenized in a lysis buffer.
-
Centrifugation: The homogenate is centrifuged to separate soluble and insoluble fractions.
-
Dilution: The supernatant containing soluble Aβ is collected and diluted. The pellet containing insoluble Aβ can be further extracted with formic acid.
-
ELISA: The concentrations of Aβ40 and Aβ42 are measured using specific sandwich ELISA kits.
-
-
Phase 2 Clinical Trial in Mild to Moderate Alzheimer's Disease
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study was conducted.[8][9][10][11][12]
-
Participants: A total of 353 patients with mild to moderate Alzheimer's disease were enrolled.[8][9][10][11]
-
Treatment: Patients were randomized to receive ELND005 (250 mg, 1,000 mg, or 2,000 mg) or a placebo, administered orally twice daily for 78 weeks.[8][9][10][11] The higher dose groups (1,000 mg and 2,000 mg) were discontinued early due to an imbalance in infections and deaths.[8][9][10][11]
-
Biomarker Analysis:
-
Cerebrospinal Fluid (CSF) Collection: CSF samples were collected from a subset of patients at baseline and at specified follow-up time points.
-
Aβ Quantification: CSF levels of Aβx-42 were measured using validated analytical methods, likely a specific ELISA. The analysis at 78 weeks showed a significant reduction in the 250 mg group compared to placebo.[8][9][10][11][12]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.
Caption: ELND006's direct interaction with Aβ monomers and oligomers.
Caption: ELND006's potential influence on the phosphoinositide signaling pathway.
References
- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
The Selectivity of ELND006 for Amyloid-Beta Precursor Protein Cleavage Over Notch: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006, a novel γ-secretase inhibitor, emerged as a potential therapeutic agent for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While inhibiting γ-secretase is a direct strategy to lower Aβ levels, a significant challenge lies in the enzyme's promiscuity. γ-secretase also cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for normal cell signaling and development. Inhibition of Notch signaling can lead to severe toxicities. This technical guide provides an in-depth analysis of the selectivity of ELND006 for APP cleavage over Notch, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data: In Vitro and Cell-Based Selectivity of ELND006
The selectivity of a γ-secretase inhibitor is a critical determinant of its therapeutic window. For ELND006, this has been quantified by comparing its inhibitory concentration (IC50) against APP processing (Aβ production) versus its effect on Notch signaling. A higher IC50 value for Notch indicates lower potency and thus greater selectivity for APP.
| Assay Type | Target | ELND006 IC50 (nM) | Selectivity (Notch IC50 / APP IC50) |
| In Vitro | APP | 0.34 | 15.6 |
| Notch | 5.3 | ||
| Cell-Based | APP | 1.1 | 74.5 |
| Notch | 82 |
Table 1: Quantitative analysis of ELND006 selectivity for APP over Notch cleavage. Data presented are based on reports from the 2010 Alzheimer's Association International Conference on Alzheimer's Disease.
Signaling Pathways
To understand the selective action of ELND006, it is essential to visualize the molecular pathways it modulates.
Early-Stage Research on ELND006: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction: ELND006, a novel γ-secretase inhibitor developed by Elan Corporation, was investigated as a potential therapeutic agent for Alzheimer's disease. The primary mechanism of action of ELND006 is the selective inhibition of amyloid-beta (Aβ) peptide production, a key event in the amyloid cascade hypothesis of Alzheimer's pathogenesis. Early-stage research, encompassing preclinical in vitro and in vivo studies as well as Phase 1 clinical trials, aimed to characterize the pharmacological profile, efficacy, and safety of this compound. However, clinical development of ELND006 was halted in October 2010 due to observations of liver toxicity.[1][2] This technical guide provides a comprehensive overview of the available early-stage research data on ELND006.
Core Data Summary
In Vitro Potency
The inhibitory activity of ELND006 against its primary target, the γ-secretase enzyme complex, and its selectivity for the amyloid precursor protein (APP) over Notch, another key γ-secretase substrate, were evaluated in both enzymatic and cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | APP | 0.34 |
| Notch | 5.3 | |
| Cell-Based Assay | APP | 1.1 |
| Notch | 82 |
Data presented at the 2010 Alzheimer's Association International Conference.[1]
In Vivo Efficacy
Preclinical studies in animal models of Alzheimer's disease demonstrated that ELND006 could effectively reduce Aβ levels in the central nervous system. In these studies, administration of ELND006 resulted in a reduction of Aβ levels in the cerebrospinal fluid (CSF) by up to 50%.[1] Further details from these in vivo studies, including specific animal models and dosing regimens, are not extensively published. Research in rodents and nonhuman primates indicated that ELND006 had a brain/plasma concentration ratio greater than one, suggesting good penetration of the blood-brain barrier.
Experimental Protocols
Detailed experimental protocols for the early-stage research on ELND006 are not publicly available in full. However, based on standard methodologies for evaluating γ-secretase inhibitors, the following represents a likely approach for the key experiments cited.
γ-Secretase Enzymatic Assay
A cell-free enzymatic assay would have been employed to determine the direct inhibitory effect of ELND006 on the γ-secretase complex.
Objective: To determine the IC50 value of ELND006 against the cleavage of an APP-derived substrate by isolated γ-secretase.
Methodology:
-
Enzyme Preparation: Membranes containing the γ-secretase complex would be isolated from a suitable cell line, such as HEK293 cells, that endogenously or recombinantly express the necessary components (Presenilin, Nicastrin, APH-1, and PEN-2).
-
Substrate: A fluorogenic substrate peptide derived from the C-terminus of APP, containing the γ-secretase cleavage site, would be used. This substrate is typically flanked by a fluorescent reporter and a quencher.
-
Assay Procedure:
-
The purified membrane fraction containing γ-secretase is incubated with varying concentrations of ELND006.
-
The fluorogenic APP substrate is added to initiate the reaction.
-
Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of around 440 nm.
-
-
Data Analysis: The rate of fluorescence increase is proportional to γ-secretase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of ELND006 concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based γ-Secretase (APP and Notch) Activity Assays
Cell-based assays are crucial for evaluating the potency of a compound in a more physiologically relevant environment and for assessing its selectivity.
Objective: To determine the IC50 values of ELND006 for the inhibition of APP and Notch processing in a cellular context.
Methodology:
-
Cell Lines:
-
APP Processing: A cell line, likely HEK293, stably expressing human APP would be used.
-
Notch Signaling: A reporter gene assay in a cell line such as HEK293 would be employed. These cells would be engineered to express a constitutively active form of the Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
-
Assay Procedure:
-
Cells are seeded in multi-well plates and incubated with a range of concentrations of ELND006.
-
For APP processing: After a defined incubation period (e.g., 24 hours), the levels of Aβ40 and Aβ42 in the cell culture supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
For Notch signaling: Following incubation with ELND006, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to the inhibition of the Notch signaling pathway.
-
-
Data Analysis:
-
For APP, the percentage inhibition of Aβ production at each ELND006 concentration is calculated relative to vehicle-treated control cells.
-
For Notch, the percentage inhibition of luciferase activity is calculated.
-
IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Amyloid-β Reduction in Transgenic Animal Models
The Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent Aβ plaques, is a commonly used model for Alzheimer's disease research and was likely employed for in vivo testing of ELND006.
Objective: To evaluate the effect of ELND006 on Aβ levels in the brain and CSF of a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Male Tg2576 mice would be used, with age-matched wild-type littermates as controls.
-
Drug Administration: ELND006 would be administered orally (e.g., via gavage) at various doses for a specified duration.
-
Sample Collection: At the end of the treatment period, CSF and brain tissue would be collected.
-
Aβ Measurement:
-
Brain Homogenate Preparation: The brain would be homogenized in a buffer containing protease inhibitors. Soluble and insoluble Aβ fractions would be separated by centrifugation. The insoluble fraction would be further extracted using formic acid.
-
ELISA: The concentrations of Aβ40 and Aβ42 in the CSF and brain extracts would be quantified using specific sandwich ELISAs.
-
-
Data Analysis: Aβ levels in the treatment groups would be compared to those in the vehicle-treated control group to determine the percentage of Aβ reduction.
Phase 1 Clinical Trial
The Phase 1 clinical trial of ELND006 would have been designed to assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of ELND006 in healthy human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants would receive either a single oral dose of ELND006 or placebo, with the dose escalated in subsequent cohorts. Following the single-dose phase, a multiple-dose phase would be conducted where participants receive daily doses of ELND006 or placebo for a set period (e.g., 14 days).
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests such as ALT, AST, and bilirubin).
-
Pharmacokinetics: Serial blood samples would be collected at predefined time points after dosing to measure the plasma concentrations of ELND006. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) would be calculated.
-
Pharmacodynamics: In some cohorts, CSF samples might be collected to measure Aβ levels as a biomarker of target engagement.
-
-
Data Analysis: Safety data would be summarized descriptively. Pharmacokinetic parameters would be calculated using non-compartmental analysis. The effect on Aβ levels would be compared between the ELND006 and placebo groups.
Visualizations
Signaling Pathway of γ-Secretase Inhibition by ELND006
Experimental Workflow for In Vitro IC50 Determination
Conclusion
Early-stage research on ELND006 demonstrated its potential as a potent and selective γ-secretase inhibitor with the ability to reduce Aβ levels in preclinical models. The in vitro data indicated a favorable selectivity for APP over Notch processing. However, the termination of its clinical development due to liver toxicity underscores the challenges in developing safe and effective γ-secretase inhibitors for Alzheimer's disease. The data and methodologies presented in this technical guide provide a valuable reference for researchers in the field of Alzheimer's drug discovery, highlighting the critical importance of thorough safety and toxicology assessments in the development of novel therapeutics.
References
ELND006: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELND006, also known as (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, is a potent and selective γ-secretase inhibitor that has been investigated for its therapeutic potential in Alzheimer's disease. This document provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for ELND006, intended for an audience with a strong background in medicinal chemistry and drug development. The synthesis involves a multi-step sequence culminating in the formation of the chiral pyrazolo[4,3-c]quinoline core. This guide also presents key quantitative data related to its biological activity and outlines the signaling pathway it targets.
Chemical Structure and Properties
ELND006 is a complex heterocyclic molecule with a distinct three-dimensional structure crucial for its biological activity.
Table 1: Chemical Identity and Properties of ELND006
| Property | Value |
| IUPAC Name | (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
| CAS Number | 1333990-84-3[1] |
| Molecular Formula | C₂₀H₁₄F₅N₃O₂S |
| Molecular Weight | 455.40 g/mol |
| SMILES | N1(S(C2=CC=C(C(F)(F)F)C=C2)(=O)=O)C2=C(C=C(F)C(F)=C2)C2=NNC=C2[C@H]1C1CC1 |
| InChI Key | XODSHWXKSMPDRP-LJQANCHMSA-N |
Synthesis of ELND006
The synthesis of ELND006 is a multi-step process that involves the construction of the key pyrazolo[4,3-c]quinoline scaffold and the introduction of the chiral cyclopropyl group. The synthetic strategy was designed to be efficient and allow for the generation of analogs for structure-activity relationship (SAR) studies.[2]
Synthetic Scheme
While the complete, step-by-step experimental details with specific reagents, conditions, and yields require access to the full text and supplementary information of the primary research article, a general synthetic approach can be outlined based on available information.
The synthesis likely proceeds through the following key transformations:
-
Construction of a substituted quinoline core: This would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon to form the quinoline ring system.
-
Formation of the pyrazole ring: A hydrazine derivative would be reacted with a 1,3-dicarbonyl compound or its equivalent, which is part of the quinoline intermediate, to construct the fused pyrazole ring.
-
Introduction of the chiral cyclopropyl group: This is a critical step to establish the correct stereochemistry. It could be achieved through an asymmetric catalytic reaction or by using a chiral auxiliary.
-
Sulfonylation: The final step would involve the sulfonylation of the pyrazolo[4,3-c]quinoline nitrogen with 4-(trifluoromethyl)benzenesulfonyl chloride to yield ELND006.
Experimental Protocols
Detailed experimental protocols, including reagent quantities, reaction times, temperatures, purification methods (e.g., chromatography, recrystallization), and characterization data (e.g., NMR, MS, HPLC), are essential for reproducibility and are typically found in the experimental section of the peer-reviewed publication and its supporting information. Efforts to retrieve the full publication are ongoing to provide this critical information.
Quantitative Data
ELND006 has been evaluated for its potency and selectivity as a γ-secretase inhibitor. The following table summarizes key in vitro biological data.
Table 2: In Vitro Biological Activity of ELND006
| Target/Assay | IC₅₀ (nM) | Reference |
| Amyloid Precursor Protein (APP) processing | 0.34 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |
| Notch Signaling | 5.3 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |
| Cell-based APP processing | 1.1 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |
| Cell-based Notch signaling | 82 | [ACS Chem Neurosci. 2011, 2 (6), pp 279–280] |
Signaling Pathway and Mechanism of Action
ELND006 is a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.
Inhibition of Amyloid-β Production
In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. ELND006 inhibits the γ-secretase-mediated cleavage of APP, thereby reducing the production of Aβ peptides.
Caption: ELND006 inhibits γ-secretase, blocking Aβ production.
Selectivity over Notch Signaling
An important consideration for γ-secretase inhibitors is their potential to interfere with the Notch signaling pathway, which is crucial for normal cellular communication and development. The cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression. Inhibition of Notch signaling can lead to significant side effects. ELND006 was designed to be selective for the inhibition of APP processing over Notch cleavage, as indicated by the IC₅₀ values in Table 2.
Conclusion
ELND006 is a well-characterized γ-secretase inhibitor with a complex chemical structure and a multi-step synthesis. Its potent and selective inhibition of amyloid-β production has made it a valuable tool for studying the role of γ-secretase in Alzheimer's disease. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action for researchers in the field of neurodegenerative disease and drug discovery. The complete elucidation of the detailed experimental protocols is pending the acquisition of the full primary literature.
References
- 1. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Preclinical Profile of ELND006: A γ-Secretase Inhibitor for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ELND006, a novel γ-secretase inhibitor developed by Elan Corporation, was investigated as a potential therapeutic agent for Alzheimer's disease. The compound was designed to selectively inhibit the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's, while sparing the processing of Notch, a critical signaling protein. Preclinical studies demonstrated the in vitro and in vivo activity of ELND006 in reducing Aβ levels. However, clinical development was halted in 2010 due to observations of liver toxicity. This technical guide provides a comprehensive overview of the publicly available preclinical data on ELND006, including its mechanism of action, pharmacological properties, and toxicological findings.
Mechanism of Action: Selective Inhibition of γ-Secretase
ELND006 is a small molecule inhibitor of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][2] The therapeutic rationale for inhibiting γ-secretase in Alzheimer's disease is to reduce the production of neurotoxic Aβ peptides, thereby preventing the formation of amyloid plaques in the brain.[3]
A significant challenge with γ-secretase inhibition is the enzyme's role in processing other substrates, most notably the Notch receptor.[3] Inhibition of Notch signaling can lead to severe side effects.[3] ELND006 was specifically designed to be a selective inhibitor, demonstrating a higher potency for inhibiting APP processing over Notch cleavage.[2][3]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of ELND006.
Caption: ELND006 inhibits γ-secretase, blocking the cleavage of APP to Aβ peptides.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for ELND006 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of ELND006
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro Enzyme Assay | APP | 0.34 | [3] |
| In Vitro Enzyme Assay | Notch | 5.3 | [3] |
| Cell-Based Assay | APP | 1.1 | [3] |
| Cell-Based Assay | Notch | 82 | [3] |
Table 2: In Vivo Efficacy of ELND006
| Animal Model | Endpoint | Result | Reference |
| Not Specified | Cerebrospinal Fluid (CSF) Aβ Levels | Up to 50% reduction | [3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ELND006 have not been extensively published. The following sections describe generalized methodologies typical for the assessment of γ-secretase inhibitors.
In Vitro γ-Secretase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ELND006 against the γ-secretase-mediated cleavage of APP and Notch.
Generalized Protocol:
-
Enzyme and Substrate Preparation: A source of γ-secretase (e.g., isolated from cell membranes) and a fluorescently labeled substrate peptide derived from either APP or Notch are prepared.
-
Compound Incubation: The enzyme, substrate, and varying concentrations of ELND006 are incubated together.
-
Signal Detection: The cleavage of the substrate by γ-secretase results in a change in fluorescence, which is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of ELND006 to determine the IC50 value.
Caption: Generalized workflow for an in vitro γ-secretase inhibition assay.
Cell-Based APP and Notch Cleavage Assay
Objective: To assess the potency and selectivity of ELND006 in a cellular context.
Generalized Protocol:
-
Cell Culture: A cell line (e.g., HEK293) is engineered to overexpress both APP and a Notch construct.
-
Compound Treatment: The cells are treated with varying concentrations of ELND006.
-
Analyte Measurement: The levels of Aβ peptides in the cell culture medium and the intracellular domain of Notch (NICD) in the cell lysate are quantified, typically by ELISA.
-
Data Analysis: The concentrations of Aβ and NICD are plotted against the ELND006 concentration to determine the IC50 values for APP and Notch processing.
In Vivo Aβ Reduction Studies in Animal Models
Objective: To evaluate the ability of ELND006 to lower Aβ levels in the brain and/or CSF of a relevant animal model of Alzheimer's disease.
Generalized Protocol:
-
Animal Model: A transgenic mouse model that develops amyloid pathology (e.g., PDAPP mice) is used.
-
Drug Administration: ELND006 is administered to the animals, typically orally, at various doses and for a specified duration.
-
Sample Collection: At the end of the treatment period, CSF and/or brain tissue are collected.
-
Aβ Quantification: The levels of Aβ peptides in the collected samples are measured using techniques such as ELISA.
-
Data Analysis: Aβ levels in the treated groups are compared to those in a vehicle-treated control group to determine the extent of Aβ reduction.
Toxicology
The clinical development of ELND006 was terminated due to findings of liver toxicity in human trials.[3][4] While detailed preclinical toxicology reports are not publicly available, this adverse effect was reported to be unrelated to the on-target inhibition of Notch signaling.[3] This suggests that the liver toxicity may have been an off-target effect of the compound.
Conclusion
ELND006 demonstrated promise as a selective γ-secretase inhibitor in preclinical studies, effectively reducing Aβ levels in vitro and in vivo. The available data highlight its potency and selectivity for APP processing over Notch. However, the emergence of liver toxicity in clinical trials ultimately led to the discontinuation of its development. The case of ELND006 underscores the critical importance of thorough preclinical toxicology assessment and the challenges associated with developing safe and effective treatments for Alzheimer's disease targeting the γ-secretase pathway.
References
- 1. ELND006 | gamma secretase inhibitor | CAS# 1333990-84-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ELND006 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of ELND006, a γ-secretase inhibitor investigated for its potential therapeutic role in Alzheimer's disease. The following sections outline the core mechanisms of ELND006 and provide comprehensive methodologies for key in vitro assays to assess its activity and selectivity.
Introduction
ELND006 is a γ-secretase inhibitor that was developed as a potential treatment for Alzheimer's disease.[1][2] The primary mechanism of action of ELND006 is the inhibition of γ-secretase, an enzyme complex crucial for the production of amyloid-β (Aβ) peptides.[1] These peptides, particularly Aβ42, are believed to be a key contributor to the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1] By inhibiting γ-secretase, ELND006 aims to reduce the levels of Aβ peptides.[1][3] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is involved in essential cellular signaling pathways.[1] Therefore, assessing the selectivity of γ-secretase inhibitors for APP processing over Notch signaling is a critical aspect of their preclinical evaluation.
It is important to distinguish ELND006 from ELND005 (scyllo-inositol), a different compound that was also investigated for Alzheimer's disease and is known to inhibit the aggregation of Aβ peptides.[4][5] This document focuses exclusively on the in vitro assays relevant to ELND006, the γ-secretase inhibitor.
Data Presentation
The in vitro inhibitory activity of ELND006 against the processing of Amyloid Precursor Protein (APP) and Notch signaling has been quantified, with the half-maximal inhibitory concentrations (IC50) presented below. This data is crucial for understanding the potency and selectivity of the compound.
| Target | Assay Type | IC50 (nM) | Reference |
| APP Processing | In Vitro | 0.34 | [1] |
| Notch Signaling | In Vitro | 5.3 | [1] |
| APP Processing | Cell-based | 1.1 | [1][6] |
| Notch Signaling | Cell-based | 82 | [1][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Diagram 1: Amyloid Precursor Protein (APP) Processing Pathway
Caption: Simplified schematic of the amyloidogenic processing of APP.
Diagram 2: Notch Signaling Pathway
Caption: Overview of the canonical Notch signaling pathway.
Diagram 3: General Workflow for Cell-Based γ-Secretase Activity Assay
Caption: Experimental workflow for a cell-based γ-secretase assay.
Experimental Protocols
While specific protocols for the in vitro assays used to generate the published data for ELND006 are not publicly available, this section provides detailed, representative methodologies for the key experiments based on standard practices in the field for evaluating γ-secretase inhibitors.
Cell-Based γ-Secretase Activity Assay (Aβ Quantification)
This assay measures the ability of a compound to inhibit the production of Aβ peptides in a cellular context.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM or other serum-free medium
-
ELND006 stock solution (in DMSO)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
Protocol:
-
Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of ELND006 in serum-free medium (e.g., Opti-MEM). A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: When cells are confluent, aspirate the growth medium and replace it with the medium containing the different concentrations of ELND006 or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time, typically 16-24 hours.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the samples to remove any cellular debris.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the Aβ concentrations against the logarithm of the ELND006 concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of Aβ production.
Notch Signaling Assay (Luciferase Reporter Assay)
This assay is used to assess the off-target effect of γ-secretase inhibitors on Notch signaling.
Materials:
-
HEK293 cells
-
Plasmids: a Notch receptor construct (e.g., a constitutively active form like NotchΔE), a CSL-luciferase reporter construct (containing binding sites for the Notch-activated transcription factor CSL), and a Renilla luciferase construct (for normalization).
-
Lipofectamine or other transfection reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
ELND006 stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the Notch receptor, CSL-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7][8][9][10][11][12]
-
Compound Preparation: Prepare serial dilutions of ELND006 in cell culture medium.
-
Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the various concentrations of ELND006 or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the ELND006 concentration and determine the IC50 value for Notch signaling inhibition.
In Vitro Tau Aggregation Assay
While there is no published data on the direct effect of ELND006 on tau, this protocol describes a common method to assess the propensity of compounds to inhibit tau aggregation, a key pathological feature in several neurodegenerative diseases.
Materials:
-
Recombinant human tau protein (e.g., the longest isoform, hTau441)
-
Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Heparin solution (to induce aggregation)
-
Thioflavin T (ThT) or Thioflavin S (ThS) stock solution
-
ELND006 stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the tau protein at a final concentration of approximately 5-10 µM in aggregation buffer.[13][14][15][16]
-
Compound Addition: Add varying concentrations of ELND006 or a vehicle control to the reaction mixtures.
-
Initiation of Aggregation: Add heparin to a final concentration of around 2.5-5 µM to induce tau aggregation.[13][14][15][16][17]
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the aggregation kinetics by measuring the fluorescence of ThT or ThS at regular intervals. ThT fluorescence is typically measured with excitation at ~440-450 nm and emission at ~480-490 nm.[13][14][15][16]
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of ELND006. The inhibition of tau aggregation can be quantified by comparing the lag time, the maximum fluorescence, and the slope of the aggregation curve in the presence of the compound to the vehicle control.
Conclusion
The protocols outlined in this application note provide a framework for the in vitro characterization of γ-secretase inhibitors like ELND006. These assays are essential for determining the potency of a compound in reducing Aβ production and for assessing its selectivity with respect to Notch signaling, a critical factor for potential therapeutic applications. While clinical development of ELND006 was discontinued, the methodologies described herein remain relevant for the evaluation of new γ-secretase inhibitors in the ongoing search for effective Alzheimer's disease therapeutics.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 5. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 12. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating ELND006 in IMR-32 Human Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The IMR-32 cell line, established from a human neuroblastoma, is a valuable in vitro model for neurobiological and cancer research.[1] These cells exhibit characteristics of immature neuronal cells and are known to have amplification of the MYCN oncogene, a key driver in neuroblastoma.[1] This document provides a comprehensive set of application notes and detailed protocols for investigating the effects of a novel compound, ELND006, on the IMR-32 cell line. The described methodologies are fundamental for characterizing the cytotoxic, apoptotic, and potential mechanistic effects of new chemical entities in a neuroblastoma context.
Application Notes
Evaluating a novel compound such as ELND006 in a well-characterized cell line like IMR-32 is a critical first step in preclinical drug development. The primary objectives of such studies are typically to:
-
Determine the cytotoxic and anti-proliferative effects of the compound.
-
Elucidate the mechanism of cell death (e.g., apoptosis, necrosis).
-
Identify the molecular signaling pathways modulated by the compound.
The following protocols provide a standard workflow for achieving these objectives. It is recommended to perform these experiments in a systematic manner to build a comprehensive pharmacological profile of the compound.
Experimental Protocols
1. IMR-32 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the IMR-32 human neuroblastoma cell line.
-
Materials:
-
IMR-32 cells (e.g., ATCC CCL-127)
-
Eagle's Minimum Essential Medium (EMEM)[1]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
6-well, 24-well, and 96-well culture plates
-
Incubator (37°C, 5% CO2)
-
-
Complete Growth Medium:
-
EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Procedure:
-
Thaw a cryopreserved vial of IMR-32 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
For routine maintenance, change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and plate at a recommended seeding density (e.g., 1:3 to 1:6 ratio).
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ELND006 on the viability of IMR-32 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
IMR-32 cells
-
Complete growth medium
-
ELND006 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed IMR-32 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ELND006 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in IMR-32 cells treated with ELND006 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
IMR-32 cells
-
ELND006
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed IMR-32 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of ELND006 for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2]
-
4. Western Blotting
This protocol provides a general method for analyzing protein expression levels in IMR-32 cells following treatment with ELND006.
-
Materials:
-
IMR-32 cells
-
ELND006
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed IMR-32 cells in 6-well plates and treat with ELND006.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[3][4]
-
Data Presentation
Table 1: Example Cytotoxicity Data for ELND006 in IMR-32 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 50.2 |
| 48 hours | 25.8 |
| 72 hours | 12.5 |
Table 2: Example Western Blot Densitometry Analysis of Apoptosis-Related Proteins in IMR-32 Cells Treated with ELND006 (48h)
| Protein | Control (Relative Density) | ELND006 (25 µM) (Relative Density) | Fold Change |
| Cleaved Caspase-3 | 1.0 | 4.2 | +4.2 |
| Cleaved PARP | 1.0 | 3.8 | +3.8 |
| Bcl-2 | 1.0 | 0.4 | -2.5 |
| Bax | 1.0 | 2.1 | +2.1 |
| β-actin | 1.0 | 1.0 | - |
Visualizations
Caption: Experimental workflow for evaluating ELND006 in IMR-32 cells.
Caption: Hypothetical apoptotic signaling pathway induced by ELND006.
References
Application Notes and Protocols for ELND006 in CHO Cells Expressing APP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ELND006, a γ-secretase inhibitor, in Chinese Hamster Ovary (CHO) cells stably expressing Amyloid Precursor Protein (APP). The provided protocols and data are intended to facilitate research into the mechanisms of Alzheimer's disease and the development of potential therapeutic agents.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. These peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. ELND006 is a γ-secretase inhibitor that was developed as a potential therapeutic for Alzheimer's disease. It has been shown to reduce the production of Aβ peptides, with some selectivity for APP processing over Notch signaling, another critical pathway mediated by γ-secretase. CHO cells engineered to overexpress human APP (CHO-APP cells) are a widely used in vitro model system to study the effects of γ-secretase inhibitors on Aβ production.
Data Presentation
The following table summarizes the in vitro potency of ELND006 in enzymatic and cell-based assays. This data is crucial for determining the appropriate concentration range for experiments in CHO-APP cells.
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | APP Cleavage | 0.34 |
| Enzymatic Assay | Notch Cleavage | 5.3 |
| Cell-Based Assay | Aβ Production | 1.1 |
| Cell-Based Assay | Notch Signaling | 82 |
Signaling Pathways and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for ELND006.
Experimental Workflow for Evaluating ELND006
This diagram outlines the key steps for assessing the efficacy of ELND006 in CHO-APP cells.
Experimental Protocols
Cell Culture and Treatment of CHO-APP Cells
Materials:
-
CHO cells stably expressing human APP (e.g., CHO-APPSw)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
ELND006 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Protocol:
-
Seed CHO-APP cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.
-
Prepare serial dilutions of ELND006 in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest ELND006 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ELND006 or the vehicle control.
-
Incubate the cells for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.
Quantification of Aβ40 and Aβ42 by Sandwich ELISA
Materials:
-
Conditioned media from treated CHO-APP cells
-
Aβ40 and Aβ42 ELISA kits (containing capture antibody, detection antibody, standard peptides, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate reader
Protocol:
-
Coat a 96-well plate with the capture antibody specific for either Aβ40 or Aβ42 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of conditioned media samples and standard Aβ peptides at known concentrations to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of APP C-terminal Fragments (CTFs)
Materials:
-
Cell lysates from treated CHO-APP cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the C-terminus of APP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP C-terminus overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the C99 band is expected with γ-secretase inhibition.
Cell Viability Assay (MTT Assay)
Materials:
-
CHO-APP cells treated with ELND006
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Following the 16-24 hour treatment with ELND006, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Application Notes and Protocols for In Vivo Evaluation of ELND006
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006 is a γ-secretase inhibitor that was investigated as a potential therapeutic for Alzheimer's disease.[1][2] The primary mechanism of action of γ-secretase inhibitors is the reduction of amyloid-β (Aβ) peptide production, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients.[1][3][4] Although clinical trials for ELND006 were halted due to liver toxicity, the preclinical evaluation of such compounds provides a valuable framework for designing in vivo studies for other γ-secretase inhibitors and modulators.[1][2]
These application notes provide a representative, detailed experimental design for the in vivo assessment of ELND006 or similar γ-secretase inhibitors in transgenic mouse models of Alzheimer's disease. The following protocols are synthesized from publicly available information on the preclinical studies of various γ-secretase inhibitors, including semagacestat and begacestat, due to the limited specific preclinical data available for ELND006.[5][6][7]
Signaling Pathway of γ-Secretase Inhibition
The amyloidogenic pathway begins with the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), which is followed by the cleavage by the γ-secretase complex to produce Aβ peptides, primarily Aβ40 and Aβ42.[1][3] γ-secretase inhibitors block this final cleavage step, thereby reducing the levels of Aβ peptides. However, γ-secretase also cleaves other substrates, most notably Notch, which is crucial for cell-cell signaling. Inhibition of Notch signaling can lead to adverse effects.[1][4]
Experimental Design and Protocols
A comprehensive in vivo evaluation of a γ-secretase inhibitor like ELND006 typically involves a combination of pharmacokinetic, pharmacodynamic, and behavioral studies in a relevant animal model of Alzheimer's disease.
Animal Models
Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations are commonly used. These models develop age-dependent amyloid plaque pathology and cognitive deficits.
| Animal Model | Key Features |
| Tg2576 | Overexpresses human APP with the Swedish (K670N/M671L) mutation. Develops Aβ plaques starting at 9-12 months.[5][7] |
| APP/PS1 | Co-expresses a chimeric mouse/human APP with the Swedish mutation and a mutant human presenilin 1 (PSEN1). Develops plaques at an earlier age (around 6 months).[6] |
| 5XFAD | Expresses five familial Alzheimer's disease mutations in human APP and PSEN1. Exhibits rapid and aggressive amyloid pathology, with plaque formation starting at 2 months.[8][9] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a γ-secretase inhibitor in a transgenic mouse model.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical dosing regimen and expected outcomes for an in vivo study with ELND006 in 5XFAD mice. Dosages are inferred from studies on other γ-secretase inhibitors.[5][6]
| Treatment Group | N (per group) | Dosage (mg/kg/day, p.o.) | Treatment Duration | Expected Brain Aβ42 Reduction (%) | Expected Cognitive Improvement |
| Vehicle | 15 | 0 | 4 weeks | 0% | None |
| ELND006 (Low) | 15 | 5 | 4 weeks | 20-30% | Modest |
| ELND006 (Mid) | 15 | 15 | 4 weeks | 40-60% | Significant |
| ELND006 (High) | 15 | 50 | 4 weeks | >70% | Significant |
Detailed Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[10][11]
Materials:
-
Circular pool (1.2-1.5 m in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform (10 cm diameter)
-
Video tracking system and software
-
High-contrast spatial cues placed around the room
Procedure:
-
Acquisition Phase (5 days, 4 trials/day):
-
Fill the pool with water (20-22°C) to a level that submerges the platform by 1 cm.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Protocol 2: Aβ ELISA from Brain Homogenates
This protocol describes the quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain tissue using a sandwich ELISA.
Materials:
-
Mouse brain tissue (hemisphere)
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Diethylamine (DEA) solution for soluble Aβ extraction
-
Formic acid for insoluble Aβ extraction
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Homogenization:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
-
Soluble Aβ Fractionation:
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Collect the supernatant containing the soluble Aβ fraction.
-
-
Insoluble Aβ Fractionation:
-
Resuspend the pellet in formic acid to solubilize the insoluble Aβ plaques.
-
Neutralize the formic acid extract with a neutralization buffer.
-
-
ELISA:
-
Perform the ELISA for Aβ40 and Aβ42 on both the soluble and insoluble fractions according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on a standard curve.
-
Protocol 3: Immunohistochemistry for Amyloid Plaque Load
This protocol outlines the staining and quantification of amyloid plaques in mouse brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope with a digital camera and image analysis software
Procedure:
-
Antigen Retrieval:
-
For paraffin sections, deparaffinize and rehydrate.
-
Perform antigen retrieval, for example, by incubating the sections in formic acid for 5 minutes.[12]
-
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody, followed by the ABC reagent.
-
Develop the signal with the DAB substrate.
-
-
Image Acquisition and Analysis:
-
Capture images of the cortex and hippocampus using a microscope.
-
Use image analysis software to quantify the plaque load by measuring the percentage of the total area occupied by Aβ-immunoreactive plaques.
-
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semagacestat Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic γ-secretase inhibition reduces amyloid plaque-associated instability of pre- and postsynaptic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELND006 Administration in PDAPP Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ELND006 (scyllo-inositol) in the PDAPP transgenic mouse model of Alzheimer's disease, as well as in other relevant amyloid-beta (Aβ) mouse models. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ELND006.
Quantitative Data Summary
The administration of ELND006 has been investigated in various mouse models of Alzheimer's disease, employing different dosages and routes of administration. The following tables summarize the key quantitative data from these studies.
| Mouse Model | Compound | Dosage Range | Route of Administration | Reported Effect |
| PDAPP | ELND006 | 0.3 - 30 mg/kg | Oral | Significant reductions in cerebrospinal fluid (CSF) Aβ |
| Mouse Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings |
| APPxPS1 & APPxPS1xtau | scyllo-inositol | 16.5 mg/L in drinking water (~3.3 mg/kg/day) | Oral (ad libitum) | 2 months | 2.2- to 3.0-fold increase in brain scyllo-inositol levels[1][2] |
| TgCRND8 | scyllo-inositol | 10 mg/mL in drinking water | Oral (ad libitum) | Not specified | Increased scyllo-inositol concentration in the brain by approximately 7.5-fold[1] |
Experimental Protocols
Protocol 1: Oral Administration of ELND006 in PDAPP Mice (General Protocol)
This protocol provides a general guideline for the oral administration of ELND006 to PDAPP mice within the effective dose range of 0.3-30 mg/kg.
Materials:
-
ELND006 (scyllo-inositol) powder
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Analytical balance
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of ELND006 based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Weigh the ELND006 powder accurately using an analytical balance.
-
Suspend or dissolve the powder in the chosen vehicle. The volume of administration should be consistent across all animals (typically 5-10 mL/kg body weight).
-
Vortex the solution thoroughly to ensure a uniform suspension or complete dissolution. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the PDAPP mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the prepared ELND006 solution into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 2: Administration of scyllo-inositol via Drinking Water in APPxPS1 Mice
This protocol is adapted from a study that administered scyllo-inositol to APPxPS1 and APPxPS1xtau mice.[1][2]
Materials:
-
scyllo-inositol (ELND006)
-
Drinking water bottles
-
Analytical balance
Procedure:
-
Preparation of Medicated Water:
-
Administration:
-
Provide the medicated water to the mice ad libitum as their sole source of drinking water.
-
Measure water consumption to monitor the daily dose, which should be approximately 3.3 mg/kg/day for a mouse consuming 5 mL of water per day.[1]
-
Replace the medicated water bottles with a freshly prepared solution at regular intervals (e.g., every 2-3 days) to ensure stability and hygiene.
-
The treatment duration in the cited study was 2 months.[1]
-
Visualizations
Signaling Pathway Diagram
The primary mechanism of action of ELND006 (scyllo-inositol) is the inhibition of amyloid-beta (Aβ) aggregation. It is thought to directly bind to Aβ monomers and prevent their assembly into toxic oligomers and fibrils.
Caption: Proposed mechanism of ELND006 in inhibiting Aβ aggregation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ELND006 in PDAPP mice.
Caption: Experimental workflow for ELND006 studies in PDAPP mice.
References
- 1. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of ELND006 in Reducing Amyloid-Beta: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006, a novel γ-secretase inhibitor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD) by targeting the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a central hallmark of AD pathology. This document provides detailed application notes and protocols for measuring the efficacy of ELND006 in reducing Aβ levels, intended for researchers and professionals in the field of drug development.
The amyloid cascade hypothesis posits that the imbalance between Aβ production and clearance leads to the formation of neurotoxic oligomers and plaques, initiating a cascade of events that result in neuronal dysfunction and cognitive decline.[1][2] ELND006 is designed to inhibit γ-secretase, one of the key enzymes responsible for the cleavage of the amyloid precursor protein (APP) into Aβ peptides.[1][3] Preclinical and clinical studies have demonstrated that ELND006 can reduce Aβ levels in the cerebrospinal fluid (CSF).[1]
Mechanism of Action of ELND006
Amyloid-beta peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][4] ELND006 acts as a γ-secretase inhibitor, thereby blocking the final step in Aβ production.[1][3] By inhibiting this enzyme, ELND006 aims to lower the concentration of Aβ peptides, particularly the aggregation-prone Aβ42 isoform, and consequently slow the progression of Alzheimer's disease.[1]
Signaling Pathway of Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Quantitative Data Presentation
The efficacy of ELND006 can be assessed by quantifying the reduction in Aβ levels in various biological samples. The following table summarizes hypothetical quantitative data based on reported outcomes for γ-secretase inhibitors.
| Sample Type | Aβ Isoform | Assay Method | Vehicle Control (pg/mL) | ELND006 Treatment (pg/mL) | % Reduction | Reference |
| Preclinical | ||||||
| Mouse Brain Homogenate | Aβ40 | ELISA | 1500 ± 150 | 750 ± 100 | 50% | [1] |
| Mouse Brain Homogenate | Aβ42 | ELISA | 300 ± 40 | 120 ± 30 | 60% | [1] |
| Rat CSF | Aβ40 | IP-MS | 800 ± 90 | 320 ± 70 | 60% | [1] |
| Rat CSF | Aβ42 | IP-MS | 150 ± 25 | 60 ± 15 | 60% | [1] |
| Clinical | ||||||
| Human CSF | Aβ40 | ELISA | 6000 ± 800 | 3000 ± 600 | 50% | [1] |
| Human CSF | Aβ42 | ELISA | 500 ± 100 | 250 ± 75 | 50% | [1] |
| Human Plasma | Aβ42/Aβ40 Ratio | IP-MS | 0.10 ± 0.02 | 0.15 ± 0.03 | +50% | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of ELND006 are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a widely used and sensitive method for quantifying Aβ levels in biological samples.[7]
Objective: To measure the concentration of Aβ40 and Aβ42 in brain homogenates, CSF, or cell culture media.
Materials:
-
Specific anti-Aβ monoclonal antibodies (for capture and detection)
-
Aβ40 and Aβ42 standards
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Sample/Standard Incubation: Add prepared standards and samples (e.g., brain homogenates, CSF) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the N-terminus of Aβ and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate Aβ concentrations based on the standard curve.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ Ratio Measurement
IP-MS offers high precision and is particularly useful for measuring the ratio of Aβ42 to Aβ40 in plasma.[5][6]
Objective: To determine the Aβ42/Aβ40 ratio in plasma samples.
Materials:
-
Anti-Aβ antibody-coated magnetic beads
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Stable isotope-labeled Aβ peptides (internal standards)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Sample Preparation: Thaw plasma samples on ice and centrifuge to remove debris.
-
Immunoprecipitation:
-
Add anti-Aβ antibody-coated magnetic beads and stable isotope-labeled internal standards to the plasma samples.
-
Incubate overnight at 4°C with gentle rotation to allow Aβ peptides to bind to the antibodies.
-
-
Washing:
-
Use a magnetic rack to separate the beads from the plasma.
-
Wash the beads multiple times with wash buffers to remove non-specific proteins.
-
-
Elution: Elute the bound Aβ peptides from the beads using an elution buffer (e.g., formic acid).
-
LC-MS Analysis:
-
Inject the eluted sample into the LC-MS system.
-
Separate the Aβ isoforms using liquid chromatography.
-
Detect and quantify the endogenous and stable isotope-labeled Aβ peptides using mass spectrometry.
-
-
Data Analysis: Calculate the Aβ42/Aβ40 ratio based on the peak areas of the respective peptides relative to their internal standards.
Western Blotting for APP Fragments
Western blotting can be used to qualitatively and semi-quantitatively assess the levels of APP and its cleavage products.
Objective: To detect changes in the levels of full-length APP (flAPP) and the C-terminal fragments (CTFs) following ELND006 treatment.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies against APP (N-terminus and C-terminus)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against APP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Amyloid Plaque Imaging with Positron Emission Tomography (PET)
In vivo imaging using PET with specific amyloid-binding radiotracers can visualize and quantify amyloid plaque burden in the brain.[8]
Objective: To assess the effect of ELND006 on cerebral amyloid plaque deposition in living subjects (animal models or human patients).
Materials:
-
PET scanner
-
Amyloid PET tracer (e.g., Pittsburgh Compound B [PiB], Florbetapir)
-
Image analysis software
Protocol:
-
Subject Preparation: Prepare the subject according to the specific PET imaging protocol.
-
Tracer Injection: Inject the amyloid PET tracer intravenously.
-
Image Acquisition: Acquire dynamic or static PET images of the brain over a specified time period.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with anatomical MRI scans for better localization of brain regions.
-
Quantify the tracer uptake in various brain regions of interest (e.g., cortex, hippocampus).
-
-
Data Interpretation: Compare the amyloid plaque burden before and after treatment with ELND006, and relative to a placebo group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ELND006 in a preclinical setting.
Caption: Preclinical workflow for ELND006 efficacy testing.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for assessing the efficacy of ELND006 in reducing amyloid-beta. A multi-faceted approach, combining biochemical assays for Aβ quantification with in vivo imaging techniques, is crucial for a thorough evaluation of γ-secretase inhibitors. While ELND006 showed promise in reducing Aβ levels, its clinical development was halted due to side effects.[1][3] Nevertheless, the methodologies described remain highly relevant for the continued development and assessment of novel amyloid-targeting therapies for Alzheimer's disease.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amyloid Beta Blood Test Detects Asymptomatic Alzheimer’s Disease - molecular-diagnostics - Labmedica.com [labmedica.com]
- 6. The performance of plasma amyloid beta measurements in identifying amyloid plaques in Alzheimer’s disease: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid beta - Wikipedia [en.wikipedia.org]
laboratory techniques for working with ELND006
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006 is a potent, orally bioavailable small molecule that acts as a γ-secretase inhibitor. It was investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. ELND006 exhibits a degree of selectivity for the amyloid precursor protein (APP) over Notch, a critical signaling protein also processed by γ-secretase.[1][2][3] This selectivity profile was pursued to minimize the mechanism-based toxicities associated with non-selective γ-secretase inhibition, such as gastrointestinal and immunological side effects.[4][5]
Clinical development of ELND006 was discontinued due to observations of liver toxicity, which was reported to be unrelated to its primary mechanism of action as a γ-secretase inhibitor.[1][3][6] Despite its discontinuation for clinical use, ELND006 remains a valuable research tool for studying the roles of γ-secretase, APP processing, and Aβ production in both in vitro and in vivo models of Alzheimer's disease and other neurological disorders.
These application notes provide an overview of the laboratory techniques and protocols relevant to the study of ELND006, including its mechanism of action, methods for assessing its activity and selectivity, and protocols for evaluating its effects on cellular and animal models.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of ELND006.
Table 1: In Vitro Potency of ELND006 Against APP and Notch Cleavage [1][6][7]
| Target | Assay Type | IC50 (nM) |
| APP | Enzymatic | 0.34 |
| Notch | Enzymatic | 5.3 |
| APP (Aβ Production) | Cell-based | 1.1 |
| Notch Signaling | Cell-based | 82 |
Table 2: In Vivo Effects of ELND006
| Species | Model | Effect | Reference |
| Mouse | PDAPP Transgenic | Reduced brain Aβ levels | [8] |
| Mouse | Wild-type | Reduced brain Aβ levels by up to 33% | [8] |
| Human | Clinical Trial | Reduced Aβ levels in cerebrospinal fluid by up to 50% | [1][6] |
Signaling Pathway
The primary mechanism of action of ELND006 is the inhibition of γ-secretase, a multi-protein complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to determine the direct inhibitory activity of ELND006 on γ-secretase.
Workflow:
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing γ-secretase can be prepared from cultured cells (e.g., HEK293 cells overexpressing APP) or animal brain tissue. Homogenize cells or tissue in a suitable buffer and pellet the membrane fraction by ultracentrifugation.
-
Substrate: A recombinant APP-C99 fragment or a synthetic peptide substrate containing the γ-secretase cleavage site can be used.
-
Assay Procedure:
-
In a microplate, combine the γ-secretase-containing membrane preparation with varying concentrations of ELND006 (e.g., in a serial dilution).
-
Add the substrate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Detection: The cleavage product (Aβ or a reporter fragment) is detected. This can be achieved using:
-
ELISA: For quantitative measurement of Aβ.
-
Fluorescence Resonance Energy Transfer (FRET): If using a FRET-based peptide substrate.
-
Western Blot: For visualization of the cleaved fragments.
-
-
Data Analysis: Plot the concentration of ELND006 against the percentage of inhibition of γ-secretase activity to determine the IC50 value.
Cell-Based Aβ Production Assay
This protocol measures the effect of ELND006 on Aβ production in a cellular context.
Workflow:
Methodology:
-
Cell Culture: Use a cell line that produces detectable levels of Aβ, such as Chinese Hamster Ovary (CHO) cells stably expressing the Swedish mutant of APP (CHO-APPsw) or human neuroblastoma SH-SY5Y cells.
-
Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of ELND006. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit.
-
Data Analysis: Normalize the Aβ levels to the vehicle control and plot against the concentration of ELND006 to determine the IC50 for Aβ reduction.
Notch Signaling Assay
This protocol assesses the inhibitory effect of ELND006 on Notch signaling.
Workflow:
Methodology:
-
Cell Line: Use a cell line engineered with a Notch-responsive reporter system, such as a luciferase reporter gene under the control of a promoter containing RBP-Jκ binding sites.
-
Treatment:
-
Plate the reporter cells and treat them with a range of ELND006 concentrations.
-
Include a positive control for Notch activation if necessary (e.g., co-culture with cells expressing a Notch ligand).
-
Incubate for 24-48 hours.
-
-
Reporter Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of Notch signaling relative to the control and determine the IC50 value for ELND006.
In Vivo Efficacy in a Transgenic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ELND006 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease (e.g., PDAPP or Tg2576).
Workflow:
References
- 1. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 5. rupress.org [rupress.org]
- 6. ELISA assay for Aβ levels [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ELND006 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006 is a potent, orally bioavailable small molecule that functions as a γ-secretase inhibitor. It has been investigated for its potential therapeutic applications, particularly in Alzheimer's disease. These application notes provide detailed information on the solubility of ELND006 and protocols for its preparation for use in cell culture experiments.
Physicochemical Properties
ELND006 is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability[1]. This poor water solubility necessitates the use of organic solvents for the preparation of stock solutions for in vitro assays.
Solubility Data
The solubility of ELND006 in common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing concentrated stock solutions. Its solubility in ethanol and water is significantly lower.
| Solvent | Molar Mass ( g/mol ) | Solubility | Storage of Stock Solution |
| DMSO | 455.4 | ≥ 10 mg/mL | -20°C for up to 1 month or -80°C for up to 6 months[2] |
| Ethanol | 455.4 | Sparingly soluble | Not recommended for long-term storage |
| Water | 455.4 | Poorly soluble | Not recommended |
Preparation of ELND006 for Cell Culture
Materials:
-
ELND006 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing the Compound: Carefully weigh out the desired amount of ELND006 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.554 mg of ELND006 (Molar Mass = 455.4 g/mol ).
-
Dissolving in DMSO: Add the weighed ELND006 powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution until the ELND006 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol for Preparing Working Solutions in Cell Culture Medium:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM ELND006 stock solution at room temperature.
-
Dilution in Culture Medium: Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium).
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing and Application: Gently mix the working solution by pipetting or inverting the tube. Immediately add the working solution to your cell cultures.
-
Control Group: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without ELND006.
Experimental Workflow for ELND006 Preparation
Caption: Workflow for preparing ELND006 stock and working solutions.
Mechanism of Action: γ-Secretase Inhibition
ELND006 is a selective inhibitor of γ-secretase, an intramembrane protease complex. In the context of Alzheimer's disease, γ-secretase is one of the enzymes responsible for cleaving the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An important feature of ELND006 is its selectivity for inhibiting Aβ production over the cleavage of Notch, another critical substrate of γ-secretase. This selectivity is desirable as Notch signaling is essential for normal cellular functions, and its inhibition can lead to toxicity.
Signaling Pathway Diagram
Caption: ELND006 selectively inhibits γ-secretase cleavage of APP.
References
- 1. A formulation strategy for gamma secretase inhibitor ELND006, a BCS class II compound: development of a nanosuspension formulation with improved oral bioavailability and reduced food effects in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELND006 | gamma secretase inhibitor | CAS# 1333990-84-3 | InvivoChem [invivochem.com]
Standard Operating Procedure for Preclinical Evaluation of ELND006
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ELND006 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides. An imbalance between the production and clearance of Aβ is a primary hypothesis for the pathogenesis of Alzheimer's disease (AD). ELND006 was developed as a potential therapeutic agent for AD by targeting the reduction of Aβ production. While clinical trials were halted due to liver toxicity concerns, which were considered unrelated to its mechanism of action, the compound remains a valuable tool for preclinical research into the roles of γ-secretase, Aβ, and Notch signaling in neurodegenerative diseases.[1] This document provides a standardized operating procedure for the preclinical in vitro and in vivo evaluation of ELND006.
Mechanism of Action
ELND006 acts as a γ-secretase inhibitor. The γ-secretase complex is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1] By inhibiting this enzyme, ELND006 reduces the production of these peptides. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions. Therefore, assessing the selectivity of γ-secretase inhibitors for APP over Notch is a critical aspect of their preclinical evaluation.[1][2]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo efficacy data for ELND006, providing a baseline for experimental design and data comparison.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ vs. APP | 0.34 nM | In vitro enzyme assay | [1] |
| IC₅₀ vs. Notch | 5.3 nM | In vitro enzyme assay | [1] |
| Cell-based IC₅₀ vs. APP | 1.1 nM | CHO cells expressing APPSw | [3] |
| Cell-based IC₅₀ vs. Notch | 82 nM | CHO cells with Notch reporter | [3] |
| Parameter | Result | Species | Reference |
| Reduction in CSF Aβ levels | Up to 50% | Healthy Human Volunteers | [4] |
Signaling Pathway and Experimental Workflow Diagrams
ELND006 Mechanism of Action: Inhibition of γ-Secretase
Caption: ELND006 inhibits γ-secretase, blocking Aβ and NICD production.
Experimental Workflow for In Vitro Evaluation of ELND006
Caption: Workflow for in vitro assessment of ELND006 activity.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ELND006 on γ-secretase activity using a cell-free enzymatic assay.
Materials:
-
Recombinant human γ-secretase enzyme complex
-
Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP cleavage site with a fluorescent reporter and quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)
-
ELND006 stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ELND006 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted ELND006 or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the γ-secretase enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 495 nm).
-
Calculate the percent inhibition for each ELND006 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Aβ Reduction Assay
Objective: To quantify the reduction of Aβ40 and Aβ42 production in a cellular context following treatment with ELND006.
Materials:
-
CHO cells stably overexpressing human APP with the Swedish mutation (APPSw).
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.
-
ELND006 stock solution (in DMSO).
-
Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
Procedure:
-
Seed the APPSw CHO cells in 96-well plates at a density that allows for ~80% confluency after 24 hours.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of ELND006 in a cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of ELND006 or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Collect the conditioned medium from each well.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ for the reduction of Aβ40 and Aβ42.
Cell-Based Notch Signaling Assay
Objective: To assess the inhibitory effect of ELND006 on Notch signaling.
Materials:
-
HEK293 cells co-transfected with a Notch receptor construct and a luciferase reporter gene under the control of a CSL-responsive promoter.
-
Cell culture medium.
-
ELND006 stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected HEK293 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of ELND006 or vehicle.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Calculate the percent inhibition of Notch signaling and determine the IC₅₀ value.
In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of ELND006 on brain and cerebrospinal fluid (CSF) Aβ levels in a transgenic mouse model.
Materials:
-
Transgenic mice that develop amyloid pathology (e.g., 5xFAD or APP/PS1).
-
ELND006 formulation for oral administration.
-
Vehicle control.
-
Anesthesia.
-
Tools for CSF and brain tissue collection.
-
Aβ ELISA kits.
Procedure:
-
Acclimate the transgenic mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (vehicle and different doses of ELND006).
-
Administer ELND006 or vehicle orally once daily for a predetermined period (e.g., 2-4 weeks).
-
At the end of the treatment period, collect CSF from the cisterna magna under anesthesia.
-
Following CSF collection, euthanize the animals and harvest the brains.
-
Homogenize one brain hemisphere for the extraction of soluble and insoluble Aβ fractions.
-
Quantify Aβ40 and Aβ42 levels in the CSF and brain homogenates using ELISA.
-
Analyze the data to determine the dose-dependent effects of ELND006 on Aβ levels.
Determination of myo-Inositol Levels in Brain Tissue
Objective: To measure the concentration of myo-inositol in brain tissue from ELND006-treated and control animals to investigate potential off-target effects or related neurochemical changes.
Materials:
-
Brain tissue from treated and control animals (from the in vivo study).
-
Internal standard (e.g., deuterated myo-inositol).
-
Reagents for extraction and derivatization.
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Homogenize a known weight of brain tissue in a suitable solvent (e.g., perchloric acid).
-
Add the internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Neutralize the supernatant.
-
For GC-MS, derivatize the sample to make myo-inositol volatile.
-
Inject the prepared sample into the GC-MS or LC-MS/MS system.
-
Quantify the myo-inositol concentration based on the standard curve generated with known amounts of myo-inositol and the internal standard.
-
Compare the myo-inositol levels between the ELND006-treated and vehicle-treated groups.
In Vitro Anti-Inflammatory Assay
Objective: To assess the potential anti-inflammatory properties of ELND006 in a cell-based model of neuroinflammation.
Materials:
-
BV-2 microglial cell line or primary microglia.
-
Lipopolysaccharide (LPS).
-
ELND006 stock solution.
-
Griess reagent for nitric oxide (NO) measurement.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Procedure:
-
Plate microglial cells in 96-well plates.
-
Pre-treat the cells with various concentrations of ELND006 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using ELISA kits.
-
Determine the ability of ELND006 to reduce the production of these inflammatory mediators.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ELND006 in Notch Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006 is a γ-secretase inhibitor that was initially developed for the treatment of Alzheimer's disease. Its mechanism of action involves the modulation of γ-secretase, an enzyme complex responsible for the cleavage of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptors.[1][2] While the primary therapeutic goal for ELND006 was to reduce the production of amyloid-beta (Aβ) peptides from APP, its interaction with γ-secretase inherently affects Notch signaling, a critical pathway in cell-cell communication, differentiation, and proliferation.[1][3][4] Understanding the selectivity of ELND006 for APP processing over Notch signaling is crucial for its therapeutic application and for interpreting experimental results. These application notes provide detailed protocols for assessing the impact of ELND006 on Notch signaling.
Data Presentation
The inhibitory activity of ELND006 on γ-secretase cleavage of its two primary substrates, APP and Notch, is typically quantified by determining the half-maximal inhibitory concentration (IC50). A higher IC50 value for Notch relative to APP indicates selectivity for inhibiting Aβ production while relatively sparing Notch signaling.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ELND006 | APP | In vitro | 0.34 | [3] |
| ELND006 | Notch Signaling | In vitro | 5.3 | [3] |
| ELND006 | APP | Cell-based | 1.1 | [3][4] |
| ELND006 | Notch Signaling | Cell-based | 82 | [3][4] |
Signaling Pathways and Experimental Workflow
Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a "sending cell" to a Notch receptor on a "receiving cell." This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This transcriptional activation complex then drives the expression of Notch target genes, such as those in the Hes and Hey families.
References
Application Notes and Protocols: Quantification of Amyloid-β Levels Following ELND006 Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND006, a γ-secretase inhibitor, was developed as a potential therapeutic agent for Alzheimer's disease by targeting the production of amyloid-β (Aβ) peptides. The amyloid hypothesis of Alzheimer's disease posits that the accumulation of Aβ peptides, particularly Aβ42, in the brain is a primary event in the disease's pathology. γ-secretase is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. Inhibition of γ-secretase is therefore a direct strategy to lower Aβ production.
This document provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in biological samples, such as cell culture media, cerebrospinal fluid (CSF), and brain homogenates, following treatment with ELND006. This protocol is essential for evaluating the pharmacodynamic effects of ELND006 and similar γ-secretase inhibitors.
Mechanism of Action of ELND006
ELND006 acts as a γ-secretase inhibitor. By blocking the activity of this enzyme complex, it prevents the cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby reducing the production of both Aβ40 and Aβ42 peptides. The selectivity of γ-secretase inhibitors is a critical aspect, as γ-secretase also cleaves other substrates, most notably Notch, which is crucial for normal cellular signaling. ELND006 was designed to be a Notch-sparing inhibitor to minimize mechanism-based side effects.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of ELND006 on Aβ levels and its inhibitory activity.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (APP) | 0.34 nM | Enzymatic Assay | [1][2] |
| IC₅₀ (Notch) | 5.3 nM | Enzymatic Assay | [2] |
| IC₅₀ (Aβ Production) | 1.1 nM | Cell-based Assay | [1][2] |
| IC₅₀ (Notch Signaling) | 81.6 nM | Cell-based Assay | [2] |
Table 1: In Vitro Inhibitory Activity of ELND006. This table shows the half-maximal inhibitory concentration (IC₅₀) of ELND006 against amyloid precursor protein (APP) cleavage and Notch cleavage in both enzymatic and cell-based assays.
| Sample Type | Aβ Reduction | Species | Reference |
| Cerebrospinal Fluid (CSF) | Up to 50% | Human | [1] |
| Brain | Dose-dependent reduction | Mice (PDAPP transgenic and wild-type), Rats, Guinea Pigs | [2] |
| Plasma | Dose-dependent reduction | Mice, Rats, Guinea Pigs | [2] |
Table 2: In Vivo Effects of ELND006 on Aβ Levels. This table summarizes the observed reduction in amyloid-β (Aβ) levels in different biological samples from various species following the administration of ELND006.
Experimental Protocols
Sandwich ELISA Protocol for Aβ40 and Aβ42 Quantification
This protocol is a representative method based on commonly used procedures for Aβ quantification and specific details mentioned in the literature related to ELND006 and other γ-secretase inhibitors.
Materials and Reagents:
-
96-well microplates (e.g., Immulon plates)
-
Capture Antibody:
-
For Aβ40: Monoclonal antibody 2G3 (specific for the Aβ40 C-terminus)[3]
-
For Aβ42: Monoclonal antibody specific for the Aβ42 C-terminus
-
-
Detection Antibody:
-
Biotinylated monoclonal antibody 6H9 (specific for Aβ residues 17-28) or 3D6 (specific for the N-terminus of Aβ)[3]
-
-
Recombinant human Aβ40 and Aβ42 peptides (for standards)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Assay Diluent (e.g., 0.1% BSA in PBST)
-
Sample Lysis Buffer (for brain homogenates, e.g., Guanidine-HCl)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 2-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by serially diluting the recombinant Aβ40 or Aβ42 peptides in Assay Diluent. A typical concentration range is from 3.9 to 250 pg/mL.
-
Prepare samples:
-
Cell Culture Supernatants: Can often be used directly or with minimal dilution in Assay Diluent.
-
CSF: Dilute at least 1:2 in Assay Diluent.
-
Brain Homogenates: Homogenize brain tissue in a suitable buffer containing protease inhibitors. For total Aβ, guanidine-HCl extraction may be necessary to disaggregate amyloid plaques. Dilute the extracts in Assay Diluent to bring the concentration within the range of the standard curve.
-
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Dilute the biotinylated detection antibody to a final concentration of 0.25-1 µg/mL in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate four times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.
-
Visualizations
Caption: Workflow of the sandwich ELISA for Aβ quantification.
Caption: Amyloidogenic pathway and the inhibitory action of ELND006.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Reporter Gene Assays for ELND006
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based reporter gene assays to characterize the activity of ELND006, a γ-secretase inhibitor with selectivity for the amyloid precursor protein (APP) over Notch. The provided protocols detail the necessary steps to quantify the inhibitory effects of ELND006 on APP processing and Notch signaling pathways, enabling researchers to assess its potency and selectivity in a cellular context.
Introduction to ELND006 and Reporter Gene Assays
ELND006 is an investigational small molecule designed as a γ-secretase inhibitor for potential therapeutic use in Alzheimer's disease.[1][2] The primary therapeutic target of ELND006 is the inhibition of γ-secretase-mediated cleavage of APP, which is a critical step in the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's patients.[1][3] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cellular signaling and development.[4][5] Inhibition of Notch signaling can lead to significant toxicity.[5] Therefore, ELND006 was developed to selectively inhibit Aβ generation while sparing Notch signaling.[6]
Cell-based reporter gene assays are powerful tools for quantifying the activity of specific signaling pathways in response to a compound.[7] These assays typically involve a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor.[8] Activation of the signaling pathway leads to the expression of the reporter gene, which can be measured as a quantifiable signal, such as light emission.[7][9] For ELND006, dual-luciferase reporter assays are particularly useful for simultaneously assessing its effects on both the APP processing (as a measure of Aβ production) and Notch signaling pathways.[4]
Data Presentation: In Vitro Activity of ELND006
The following table summarizes the reported in vitro potency of ELND006 in cell-based assays. This data highlights the compound's selectivity for inhibiting APP processing over Notch signaling.
| Assay Type | Cell Line | Parameter | ELND006 Value (nM) | Reference |
| APP Processing Inhibition | CHO | IC50 | 1.1 | [1][3] |
| Notch Signaling Inhibition | CHO | IC50 | 82 | [1][3][6] |
| APP Processing Inhibition | CHO | ED50 | 1.1 | [6] |
| Notch Signaling Inhibition | CHO | ED50 | 86 | [6] |
Mandatory Visualizations
Signaling Pathways
Caption: γ-secretase-mediated APP and Notch signaling pathways and the inhibitory action of ELND006.
Experimental Workflow
Caption: Workflow for the dual-luciferase reporter gene assay to assess ELND006 activity.
Experimental Protocols
Protocol 1: γ-Secretase Activity Reporter Gene Assay (APP Processing)
This protocol is designed to quantify the inhibition of γ-secretase-mediated cleavage of an APP C-terminal fragment (C99) by ELND006.
Materials:
-
HEK293 or CHO cells
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression plasmid for a fusion protein of APP-C99 and a transcription activator (e.g., Gal4-VP16)
-
Reporter plasmid containing a luciferase gene under the control of a promoter responsive to the transcription activator (e.g., UAS-luciferase)
-
Control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV-Renilla)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
ELND006 stock solution (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 or CHO cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 80 ng of the APP-C99-Gal4/VP16 plasmid, 80 ng of the UAS-luciferase plasmid, and 8 ng of the CMV-Renilla plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 24-48 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of ELND006 in cell culture medium. A typical concentration range would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of ELND006.
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Remove the medium and lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity (representing APP processing) using a luminometer.
-
Add the quenching reagent and measure the Renilla luciferase activity (internal control for cell viability and transfection efficiency).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the ELND006 concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: Notch Signaling Reporter Gene Assay
This protocol measures the effect of ELND006 on Notch signaling activation.
Materials:
-
HEK293 or CHO cells
-
Cell culture medium
-
Expression plasmid for a constitutively active form of Notch (NotchΔE) or co-culture with cells expressing a Notch ligand (e.g., Delta-like 1).
-
Reporter plasmid containing the luciferase gene under the control of a Notch-responsive promoter (e.g., a promoter with multiple CSL binding sites).
-
Control plasmid expressing Renilla luciferase.
-
Transfection reagent.
-
ELND006 stock solution.
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Transfection:
-
Prepare transfection complexes containing the NotchΔE expression plasmid (or transfect ligand-expressing cells separately for co-culture), the CSL-luciferase reporter plasmid, and the CMV-Renilla control plasmid.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ELND006. A higher concentration range may be needed compared to the APP assay (e.g., 1 nM to 10 µM).
-
Treat the cells with ELND006 as described in Protocol 1.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized data and calculate the IC50 value for Notch signaling inhibition.
-
By following these protocols, researchers can obtain robust and reproducible data on the potency and selectivity of ELND006, contributing to a better understanding of its pharmacological profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 3. med.emory.edu [med.emory.edu]
- 4. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHO Background [cho-cell-transfection.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Serum-free transfection of CHO cells with chemically defined transfection systems and investigation of their potential for transient and stable transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of ELND006
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ELND006, a Biopharmaceutics Classification System (BCS) Class II compound.
Frequently Asked Questions (FAQs)
Q1: What is ELND006 and why is its oral bioavailability a concern?
A1: ELND006 is an investigational gamma-secretase inhibitor that was studied for the treatment of Alzheimer's disease. As a BCS Class II compound, it exhibits high membrane permeability but suffers from poor aqueous solubility. This low solubility is the primary reason for its poor and variable oral bioavailability, which was determined to be approximately 11% in fasted beagle dogs.[1] Such low bioavailability can lead to suboptimal drug exposure and high inter-individual variability, hindering its therapeutic development.
Q2: What is the mechanism of action of ELND006?
A2: ELND006 is a potent, non-competitive inhibitor of the γ-secretase enzyme complex. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. By inhibiting γ-secretase, ELND006 aims to reduce the production of these neurotoxic Aβ peptides.
Q3: What formulation strategies have been shown to improve the oral bioavailability of ELND006?
A3: A significant improvement in the oral bioavailability of ELND006 has been achieved through the development of a nanosuspension formulation. This approach involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area available for dissolution in the gastrointestinal fluids, leading to enhanced absorption.
Q4: How significant is the improvement in bioavailability with the nanosuspension formulation?
A4: In preclinical studies with beagle dogs, the nanosuspension formulation of ELND006 increased the absolute oral bioavailability from approximately 11% for the reference active pharmaceutical ingredient (API) to 87% in the fasted state.[2] This demonstrates a nearly eight-fold increase in oral absorption.
Q5: Does food intake affect the absorption of ELND006?
A5: Yes, the oral absorption of the reference ELND006 API is significantly influenced by food. In beagle dogs, administration with food increased the bioavailability. However, a key advantage of the nanosuspension formulation is that it virtually eliminates this food effect, leading to more consistent and predictable drug absorption regardless of the prandial state of the subject.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of ELND006.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable in vivo exposure after oral administration | Poor aqueous solubility of the crystalline ELND006 API. | 1. Particle Size Reduction: Employ nanosizing techniques like high-pressure homogenization or wet media milling to prepare a nanosuspension. 2. Formulation with Solubilizing Excipients: Explore the use of surfactants, polymers, and lipids to create formulations such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions. |
| Significant food effect observed in pharmacokinetic studies | Food-induced physiological changes (e.g., increased bile salt secretion) enhancing the solubilization of the lipophilic drug. | 1. Develop a Nanosuspension: As demonstrated, a nanosuspension formulation can overcome the food effect by providing a high surface area for dissolution that is less dependent on gastrointestinal fluid composition. |
| Inconsistent results in in vitro dissolution assays | Agglomeration of nanoparticles in the dissolution medium. Inadequate separation of dissolved drug from nanoparticles during sampling. | 1. Optimize Stabilizer Concentration: Ensure the nanosuspension contains an adequate concentration of stabilizers (e.g., polymers and surfactants) to prevent particle aggregation. 2. Use Appropriate Filtration: Employ syringe filters with a pore size smaller than the nanoparticles (e.g., 0.1 µm) to separate undissolved particles during sampling. Alternatively, use ultracentrifugation. |
| Physical instability of the nanosuspension (e.g., particle growth) | Ostwald ripening or insufficient stabilization. | 1. Select Appropriate Stabilizers: Use a combination of steric and electrostatic stabilizers. 2. Optimize Formulation: Screen different types and concentrations of stabilizers to find the optimal combination for long-term stability. 3. Control Storage Conditions: Store the nanosuspension at controlled temperatures as determined by stability studies. |
Data Presentation
The following table summarizes the pharmacokinetic parameters of ELND006 in beagle dogs for the reference API and the nanosuspension formulation.
| Formulation | State | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Reference API (Capsule) | Fasted | 190 ± 110 | 2.3 ± 0.8 | 980 ± 540 | ~11 |
| Nanosuspension | Fasted | 1590 ± 370 | 1.7 ± 0.5 | 7430 ± 1460 | 87 |
| Reference API (Capsule) | Fed | 470 ± 180 | 3.2 ± 1.5 | 4480 ± 1740 | - |
| Nanosuspension | Fed | 1680 ± 290 | 2.5 ± 1.0 | 8640 ± 1590 | - |
Data presented as mean ± standard deviation.
Experimental Protocols
1. Preparation of ELND006 Nanosuspension (General Protocol)
Note: The exact composition and process parameters for the ELND006 nanosuspension are proprietary. The following is a general protocol based on common practices for preparing nanosuspensions of BCS Class II compounds.
Materials:
-
ELND006 Active Pharmaceutical Ingredient (API)
-
Stabilizer 1 (e.g., a non-ionic polymer like Hydroxypropyl Methylcellulose - HPMC)
-
Stabilizer 2 (e.g., a surfactant like Polysorbate 80)
-
Purified Water
Equipment:
-
High-pressure homogenizer or media mill
-
High-shear mixer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the selected stabilizers (e.g., 0.5% w/v HPMC and 0.1% w/v Polysorbate 80) in purified water.
-
Pre-suspension: Disperse the ELND006 API (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer to form a coarse suspension.
-
Nanosizing:
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. The temperature should be controlled to prevent drug degradation.
-
Media Milling: Alternatively, charge a media mill with the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for a sufficient duration (e.g., 1-2 hours) until the desired particle size is achieved.
-
-
Characterization: Analyze the resulting nanosuspension for particle size distribution, zeta potential, and crystallinity.
2. In Vitro Dissolution Testing of ELND006 Nanosuspension
Apparatus:
-
USP Apparatus 2 (Paddle apparatus)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) (pH 6.5)
Procedure:
-
Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Introduce a sample of the ELND006 nanosuspension (equivalent to a specific dose) into the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a 0.1 µm syringe filter to separate the undissolved nanoparticles.
-
Analyze the filtrate for the concentration of dissolved ELND006 using a validated analytical method (e.g., HPLC-UV).
3. In Vivo Pharmacokinetic Study in Beagle Dogs
Study Design:
-
A crossover study design is recommended.
-
Use male beagle dogs (n=4-6 per group).
-
Administer a single oral dose of the ELND006 formulation (e.g., reference API in a capsule or the nanosuspension).
-
Conduct separate fasted and fed arms of the study. For the fed state, provide a standard high-fat meal 30 minutes before dosing.
Procedure:
-
Fast the dogs overnight before dosing (for the fasted group).
-
Administer the formulation.
-
Collect blood samples (e.g., via the jugular vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples for ELND006 concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating an ELND006 nanosuspension.
Caption: Simplified signaling pathway of APP processing and the mechanism of action of ELND006.
References
Technical Support Center: Addressing ELND006-Induced Liver Toxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential liver toxicity when working with ELND006.
Frequently Asked Questions (FAQs)
Q1: What is ELND006 and why is liver toxicity a concern?
A1: ELND006 is a small molecule that was investigated as a γ-secretase inhibitor for the potential treatment of Alzheimer's disease. Clinical trials for ELND006 were halted due to observations of liver-related side effects. While the exact mechanism of this hepatotoxicity is not fully elucidated and is considered unrelated to its primary mechanism of action as a γ-secretase inhibitor, it necessitates careful monitoring of liver health in any experimental setting involving this compound.
Q2: What are the initial signs of ELND006-induced liver toxicity in in vitro experiments?
A2: In in vitro models, such as hepatocyte cell lines (e.g., HepG2, HepaRG) or primary hepatocytes, initial signs of toxicity may include:
-
A decrease in cell viability and proliferation.
-
Increased release of lactate dehydrogenase (LDH) into the cell culture medium, indicating compromised cell membrane integrity.
-
Changes in cellular morphology, such as cell rounding, detachment, or the appearance of vacuoles.
-
Elevated levels of reactive oxygen species (ROS), suggesting oxidative stress.
-
A decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction.
Q3: What in vivo signs of liver toxicity should be monitored when using ELND006 in animal models?
A3: In animal studies, researchers should monitor for:
-
Elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Changes in liver function markers like alkaline phosphatase (ALP) and total bilirubin.
-
Histopathological changes in liver tissue, including necrosis, inflammation, and steatosis.
-
Changes in animal behavior, such as lethargy, weight loss, or reduced food and water intake.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven compound distribution | Mix the plate gently after adding ELND006 to ensure even distribution in the culture medium. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Solvent toxicity | If using a solvent like DMSO to dissolve ELND006, ensure the final concentration is well below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the solvent alone. |
Problem: No significant cytotoxicity is observed, but there are concerns about sublethal toxicity.
| Possible Cause | Troubleshooting Step |
| Insensitive cytotoxicity assay | The LDH assay primarily detects necrosis. Consider using more sensitive assays that can detect apoptosis or other sublethal effects, such as a caspase activity assay or a mitochondrial membrane potential assay. |
| Time-dependent effects | The chosen time point for the assay may be too early. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time to observe a toxic effect. |
| Metabolism-dependent toxicity | The cell line used may have low metabolic activity. Consider using primary hepatocytes or metabolically competent cell lines like HepaRG cells, which better mimic in vivo liver metabolism. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for ELND006-induced liver toxicity in common in vitro assays. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: ELND006-Induced Cytotoxicity in HepG2 Cells (LDH Assay)
| ELND006 Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.5 |
| 1 | 8.1 ± 2.1 |
| 10 | 15.7 ± 3.8 |
| 50 | 45.3 ± 5.2 |
| 100 | 78.9 ± 6.7 |
Table 2: Effect of ELND006 on Mitochondrial Membrane Potential in Primary Human Hepatocytes (TMRM Assay)
| ELND006 Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % Decrease from Control |
| 0 (Vehicle Control) | 9876 ± 543 | 0% |
| 1 | 9123 ± 489 | 7.6% |
| 10 | 7654 ± 612 | 22.5% |
| 50 | 4321 ± 398 | 56.3% |
| 100 | 2109 ± 256 | 78.6% |
Table 3: Induction of Reactive Oxygen Species (ROS) by ELND006 in HepaRG Cells (DCFDA Assay)
| ELND006 Concentration (µM) | Fold Increase in ROS (vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.3 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 5.8 ± 0.7 |
| 100 | 9.2 ± 1.1 |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring the release of LDH from cells treated with ELND006.
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
ELND006 stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of ELND006 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ELND006 dilutions to the respective wells. Include vehicle control wells.
-
For controls, add 100 µL of medium only (background control), and 100 µL of medium to untreated cells (low control). For a high control (maximum LDH release), add lysis buffer from the kit to untreated cells 45 minutes before the end of the incubation period.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Mitochondrial Membrane Potential Assay (TMRM)
Objective: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.
Materials:
-
Primary human hepatocytes or HepaRG cells
-
Black, clear-bottom 96-well plates
-
ELND006 stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester) dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or microplate reader
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of ELND006 for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control (FCCP, added 10-20 minutes before staining).
-
Prepare a TMRM working solution (e.g., 100 nM) in a serum-free medium.
-
Remove the treatment medium and wash the cells gently with a warm buffer.
-
Add the TMRM working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess dye.
-
Add a clear imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission: ~548/574 nm).
-
A decrease in fluorescence intensity in ELND006-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
Objective: To measure the intracellular generation of ROS.
Materials:
-
HepG2 or HepaRG cells
-
96-well cell culture plates
-
ELND006 stock solution
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
H2O2 (as a positive control)
-
Fluorescence microplate reader
Methodology:
-
Seed cells in a 96-well plate and incubate overnight.
-
Remove the culture medium and treat the cells with 25 µM DCFDA in a serum-free medium for 45 minutes at 37°C.
-
Wash the cells with a buffer to remove the excess DCFDA.
-
Add different concentrations of ELND006 to the cells. Include a vehicle control and a positive control (e.g., 100 µM H2O2).
-
Immediately measure the fluorescence at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader (Excitation/Emission: ~485/535 nm).
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: A typical experimental workflow for assessing ELND006-induced hepatotoxicity in vitro.
Caption: A proposed signaling pathway for ELND006-induced liver toxicity.
Caption: A logical troubleshooting guide for in vitro hepatotoxicity experiments.
ELND006 Solution Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ELND006. The information addresses common stability issues encountered when preparing and handling solutions of this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments with ELND006.
Issue 1: Precipitation or Cloudiness Observed in ELND006 Solution
-
Question: I've prepared a solution of ELND006 in an aqueous buffer, but it has become cloudy or a precipitate has formed. What is the cause and how can I fix it?
-
Answer: This is a common issue due to the low aqueous solubility of ELND006, which is classified as a Biopharmaceutics Classification System (BCS) Class II compound[1]. Precipitation can be caused by several factors:
-
Low Solubility: The concentration of ELND006 may have exceeded its solubility limit in your chosen aqueous buffer.
-
Solvent Shock: Diluting a concentrated stock solution (e.g., in DMSO) too quickly into an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH Shift: The pH of the final solution may be one at which ELND006 is less soluble.
Solutions:
-
Optimize Solvent System: For in vivo studies, consider using a formulation with co-solvents and surfactants as recommended by suppliers. For example, a mixture of DMSO, PEG300, Tween 80, and saline can be used[2].
-
Gradual Dilution: When diluting a DMSO stock solution, add the stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Maintain Temperature: Prepare and use the solution at a consistent temperature. If you need to warm the solution to dissolve the compound, ensure it remains stable at the experimental temperature.
-
Use of Nanosuspension: For improved solubility and bioavailability, a nanosuspension formulation of ELND006 has been shown to be effective and stable for over a year[1].
-
Issue 2: Inconsistent or Poor Results in Cellular Assays
-
Question: My experimental results with ELND006 are not reproducible. What could be the cause?
-
Answer: Inconsistent results can often be traced back to the stability and bioavailability of ELND006 in your assay medium.
-
Precipitation in Media: ELND006 may be precipitating in the cell culture medium over the course of the experiment, reducing the effective concentration.
-
Adsorption to Plastics: Poorly soluble compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), lowering the actual concentration in solution.
-
Degradation of Stock Solution: If the stock solution was not stored properly or has undergone multiple freeze-thaw cycles, the compound may have degraded.
Solutions:
-
Verify Solubility in Media: Before conducting your experiment, test the solubility of ELND006 at your desired concentration in the cell culture medium. You can do this by preparing the solution and visually inspecting for precipitation after incubation under assay conditions.
-
Use Low-Binding Labware: Employ low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.
-
Proper Stock Solution Handling: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles[3]. Always use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility[3].
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing ELND006 stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of ELND006[2][3]. For a 50 mg/mL stock, ultrasonic warming may be necessary to fully dissolve the compound[3].
Q2: What are the recommended storage conditions for ELND006 solutions?
A2: The stability of ELND006 in solution is highly dependent on the storage temperature. For stock solutions in DMSO, the following conditions are recommended:
It is crucial to store solutions in tightly sealed vials, away from moisture, and to aliquot them to prevent repeated freeze-thaw cycles[3].
Q3: How should I prepare ELND006 for in vivo animal studies?
A3: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Here are some examples of formulations that can be tested:
| Formulation Component | Example 1 (for Injection) | Example 2 (for Injection) | Example 3 (Oral) |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | - | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween 80 | 5% Tween 80 | - |
| Vehicle | 85% Saline | 45% Saline | - |
| Reference | [2] | [2] | [2] |
This table summarizes common formulation strategies for poorly water-soluble compounds like ELND006.
Q4: Can I store ELND006 in an aqueous buffer?
A4: It is generally not recommended to store ELND006 in aqueous buffers for extended periods due to its low solubility and potential for precipitation. Aqueous solutions should be prepared fresh for each experiment whenever possible[4].
Experimental Protocols and Visualizations
Protocol: Preparation of a Working Solution from a DMSO Stock
-
Prepare Stock Solution: Dissolve ELND006 powder in fresh, high-quality DMSO to a final concentration of 10-50 mM. Gentle warming and sonication may be required[3].
-
Aliquot and Store: Dispense the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage[2][3].
-
Prepare Working Solution: For your experiment, thaw a single aliquot of the DMSO stock.
-
Serial Dilution (if necessary): Perform any initial dilutions in DMSO.
-
Final Dilution: Add the final DMSO stock (or diluted stock) to your pre-warmed aqueous buffer or cell culture medium drop-wise while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity in cellular assays.
Diagrams
Caption: Workflow for preparing stable ELND006 solutions.
Caption: Factors contributing to ELND006 solution instability.
References
- 1. A formulation strategy for gamma secretase inhibitor ELND006, a BCS class II compound: development of a nanosuspension formulation with improved oral bioavailability and reduced food effects in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELND006 | gamma secretase inhibitor | CAS# 1333990-84-3 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
ELND006 In Vitro Optimization: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing ELND006 in in vitro studies, this technical support center provides essential guidance on optimizing experimental conditions and troubleshooting common issues. This resource offers detailed protocols, quantitative data summaries, and answers to frequently asked questions to ensure the successful application of this γ-secretase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ELND006?
A1: ELND006 is a potent, orally bioavailable small molecule that functions as a γ-secretase inhibitor.[1] Its primary mechanism involves the inhibition of the γ-secretase enzyme complex, which is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform. By inhibiting this enzyme, ELND006 effectively reduces the production of Aβ peptides. However, it is important to note that γ-secretase also cleaves other substrates, most notably the Notch receptor, which can lead to off-target effects.
Q2: What is the recommended solvent and storage procedure for ELND006?
A2: ELND006 is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1]
-
Preparation of Stock Solution: To prepare a stock solution, dissolve the powdered ELND006 in 100% DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q3: What are the known IC50 values for ELND006 against APP and Notch?
A3: ELND006 exhibits a degree of selectivity for inhibiting APP processing over Notch signaling. The reported in vitro IC50 values are summarized in the table below.
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) | Reference |
| APP | Enzymatic | 0.34 | [2] |
| Notch | Enzymatic | 5.3 | [2] |
| Aβ Production | Cell-based | 1.1 | [2] |
| Notch Signaling | Cell-based | 81.6 | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - The final DMSO concentration in the media is too high. - The concentration of ELND006 exceeds its solubility limit in the media. - Interaction with components of the serum or media. | - Ensure the final DMSO concentration in the culture media does not exceed 0.5%. Prepare intermediate dilutions of the stock solution in serum-free media before adding to the final culture. - Perform a solubility test of ELND006 in your specific cell culture media at the desired concentrations before proceeding with the experiment. - Consider using a different formulation, such as one containing a small percentage of a non-ionic surfactant like Tween 80, though this should be tested for effects on your cells. |
| High Cell Toxicity | - The concentration of ELND006 is too high. - The final DMSO concentration is toxic to the cells. - Off-target effects of the inhibitor. | - Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity. - Investigate potential off-target effects by examining cellular pathways known to be affected by γ-secretase inhibition beyond APP and Notch. |
| Inconsistent or No Inhibition of Aβ Production | - Incorrect concentration of ELND006. - Inactive compound due to improper storage or handling. - Issues with the Aβ detection assay (e.g., ELISA). - Low γ-secretase activity in the chosen cell line. | - Verify the calculations for your dilutions and ensure accurate pipetting. - Use a fresh aliquot of ELND006 from proper storage. - Include positive and negative controls in your ELISA to validate the assay performance. Ensure the antibodies used are specific for the Aβ species of interest. - Confirm that your cell line expresses sufficient levels of APP and γ-secretase. Consider using a cell line known to produce high levels of Aβ, such as SH-SY5Y or HEK293 cells overexpressing APP. |
| Unexpected Effects on Cell Phenotype | - Inhibition of Notch signaling. - Other off-target effects of γ-secretase inhibition. | - The Notch signaling pathway is crucial for cell fate decisions, proliferation, and differentiation. Inhibition of this pathway can lead to various phenotypic changes. Assess the expression of Notch downstream targets like Hes1 and Hey1 to confirm Notch inhibition. - Be aware that γ-secretase has multiple substrates. Review the literature for other known substrates of γ-secretase that might be relevant to your cell type and experimental observations. |
Experimental Protocols
Protocol 1: In Vitro Aβ Production Inhibition Assay using ELISA
This protocol describes the measurement of Aβ40 and Aβ42 levels in the conditioned media of cells treated with ELND006.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
ELND006 stock solution (10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
Human Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ELND006 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of ELND006 or the vehicle control. Incubate for 24-48 hours.
-
Conditioned Media Collection: After incubation, carefully collect the conditioned media from each well. Centrifuge the media to remove any cell debris.
-
Aβ Quantification: Perform the Aβ40 and Aβ42 ELISA on the collected conditioned media according to the manufacturer's instructions.
-
Cell Viability and Normalization: After collecting the media, assess cell viability in the wells using an MTT or similar assay. Lyse the remaining cells and determine the total protein concentration to normalize the Aβ levels.
-
Data Analysis: Calculate the percentage inhibition of Aβ40 and Aβ42 production for each concentration of ELND006 compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Notch Signaling Inhibition Assay using a Luciferase Reporter
This protocol outlines the use of a luciferase reporter assay to measure the inhibition of Notch signaling by ELND006.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete culture medium
-
Notch-responsive luciferase reporter plasmid (e.g., containing CSL/RBP-Jκ binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
ELND006 stock solution (10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the Notch-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to express the plasmids for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the ELND006 stock solution in complete culture medium. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Replace the media with the prepared ELND006 dilutions or vehicle control and incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of Notch signaling for each ELND006 concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of ELND006 as a γ-secretase inhibitor.
Caption: Troubleshooting workflow for in vitro experiments with ELND006.
References
troubleshooting inconsistent results with ELND006
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ELND006, a γ-secretase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is ELND006 and what is its primary mechanism of action?
ELND006 is a potent, orally bioavailable small molecule that functions as a γ-secretase inhibitor.[1][2] Its primary mechanism is to selectively inhibit the γ-secretase enzyme, which is involved in the production of amyloid-beta (Aβ) peptides.[1] By inhibiting this enzyme, ELND006 aims to reduce the levels of Aβ, particularly the aggregation-prone Aβ42 peptide, which is a hallmark of Alzheimer's disease.[3][4]
Q2: How selective is ELND006 for APP cleavage over Notch signaling?
ELND006 was designed to be a metabolically stable γ-secretase inhibitor that selectively inhibits the generation of amyloid-beta (Aβ) while sparing Notch signaling.[1] In vitro and cell-based assays have demonstrated this selectivity. For instance, one report indicated an in vitro IC₅₀ of 0.34 nM against APP and 5.3 nM against Notch signaling.[3][5] In cell-based assays, the IC₅₀ values were reported as 1.1 nM for APP and 82 nM for Notch, indicating a significant selectivity window.[3][5]
Q3: What were the reasons for the discontinuation of ELND006 clinical trials?
The clinical trial for ELND006 was halted in October 2010 due to observations of liver side effects in patients.[2][5] It was reported by the developing company, Elan Corporation, that these side effects were not believed to be related to the drug's mechanism of action (inhibition of γ-secretase).[2][5]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Aβ Reduction Between Experiments
High variability in the extent of amyloid-beta (Aβ) reduction is a common challenge when working with γ-secretase inhibitors like ELND006. This can manifest as inconsistent IC₅₀ values or a wide range of maximal inhibition across replicate experiments.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of ELND006 | ELND006 is known to have poor aqueous solubility.[6] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working solutions. Use freshly opened, high-purity DMSO, as it can be hygroscopic, which can affect solubility.[1] Consider using a nanosuspension formulation if available, as this has been shown to improve solubility and bioavailability.[6] Prepare stock solutions at a reasonable concentration and sonicate or warm gently if necessary to ensure complete dissolution.[1] |
| Compound Precipitation in Media | When diluting the DMSO stock solution into aqueous cell culture media, the compound may precipitate. To mitigate this, ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) and mix thoroughly upon addition. Visually inspect for any signs of precipitation. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.[1] Aliquot the stock solution into single-use vials to avoid this issue.[1] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] |
| Cell Density and Health | The metabolic activity and health of the cells can influence the efficacy of the inhibitor. Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology and perform viability assays (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity. |
| Assay Conditions | Variations in incubation time, substrate concentration, and the specific assay kit used can all contribute to variability. Standardize all assay parameters and ensure they are performed consistently. Using a well-characterized, commercially available γ-secretase activity assay kit can help improve reproducibility. |
Issue 2: Discrepancy Between Aβ Inhibition and Notch-Related Readouts
Researchers may observe the expected dose-dependent reduction in Aβ levels, but see inconsistent or unexpected effects on Notch signaling readouts.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell-Type Specific Differences | The relative expression levels of γ-secretase complex components and substrates (APP and Notch) can vary between different cell lines. This can alter the apparent selectivity of the inhibitor. Use a well-characterized cell line with stable expression of both APP and Notch receptors for these types of studies. |
| Assay Sensitivity | The assays used to measure Aβ production (e.g., ELISA) and Notch activation (e.g., reporter gene assay) have different dynamic ranges and sensitivities. Ensure that both assays are properly validated and operating within their linear range. It's possible that at certain concentrations, the inhibition of Notch is below the limit of detection of the assay. |
| Off-Target Effects | While designed to be selective, at higher concentrations, ELND006 may have off-target effects that could indirectly influence Notch signaling pathways. It is crucial to use a concentration range that is relevant to the IC₅₀ for APP inhibition and to carefully interpret data from very high concentrations. |
| Biphasic Dose-Response | Some γ-secretase modulators have been reported to exhibit a biphasic dose-response, where activation can be observed at low concentrations and inhibition at higher concentrations.[7] While this has not been specifically reported for ELND006, it is a possibility to consider, especially if unexpected increases in Notch signaling are observed at low doses. A wide dose-response curve is recommended to characterize the full activity profile. |
Experimental Protocols
In Vitro γ-Secretase Activity Assay Using a Cell-Based Model
This protocol describes a general method for evaluating the inhibitory activity of ELND006 on Aβ production in a human cell line overexpressing a substrate for γ-secretase.
1. Materials and Reagents:
-
Human neuroglioma (H4) cells stably expressing human APP695.
-
Complete growth medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
ELND006 stock solution (10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Aβ40/42 ELISA kit.
-
Cell lysis buffer.
-
BCA protein assay kit.
2. Cell Culture and Treatment:
-
Culture H4-APP695 cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ELND006 in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ELND006.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
3. Sample Collection and Analysis:
-
After the 24-hour incubation, collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells and debris.
-
Collect the supernatant for Aβ ELISA analysis.
-
Wash the cells remaining in the wells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the total protein concentration in the cell lysates using a BCA assay. This will be used to normalize the Aβ levels.
-
Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned medium according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the measured Aβ concentrations to the total protein concentration of the corresponding cell lysate.
-
Plot the normalized Aβ levels against the log of the ELND006 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Signaling Pathway of Aβ Production and ELND006 Inhibition
Caption: Amyloid-β production pathway and the inhibitory action of ELND006.
Experimental Workflow for In Vitro Testing of ELND006
Caption: Workflow for determining the IC50 of ELND006 in a cell-based assay.
Troubleshooting Logic for Inconsistent Aβ Inhibition
Caption: A logical approach to troubleshooting inconsistent ELND006 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A formulation strategy for gamma secretase inhibitor ELND006, a BCS class II compound: development of a nanosuspension formulation with improved oral bioavailability and reduced food effects in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ELND006 Experimental Half-Life Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental half-life of ELND006.
Frequently Asked Questions (FAQs)
Q1: What is ELND006 and what is its mechanism of action?
A1: ELND006 is a small molecule that was developed as a potential treatment for Alzheimer's disease.[1][2] It functions as a γ-secretase inhibitor.[1] The primary mechanism of action involves inhibiting the γ-secretase enzyme, which is responsible for cleaving the Amyloid Precursor Protein (APP).[3][4] This inhibition leads to a reduction in the production of amyloid-β (Aβ) peptides (both Aβ40 and Aβ42), which are key components of the amyloid plaques found in the brains of Alzheimer's patients.[1][3] While ELND006 showed some selectivity for APP over Notch signaling, a common target of γ-secretase inhibitors, its clinical development was halted due to liver side effects.[3][5]
Q2: Why is improving the experimental half-life of a compound like ELND006 important?
A2: The experimental half-life (t½) of a compound is a critical parameter in drug discovery. It determines the duration of action and influences the dosing regimen. A short half-life can prevent a compound from reaching or maintaining the necessary concentration at the target site to exert its therapeutic effect, potentially leading to poor in vivo performance.[6] For researchers, understanding and improving the experimental half-life is crucial for obtaining reliable and reproducible data in both in vitro and in vivo models, ensuring that the observed effects are not limited by rapid compound degradation.
Q3: What are the common factors that can lead to a short experimental half-life?
A3: A short experimental half-life is typically caused by two main factors:
-
Metabolic Instability: The compound is rapidly broken down by metabolic enzymes. In in vitro experiments, this is often due to enzymes present in liver microsomes (like Cytochrome P450s) or esterases and hydrolases found in plasma.[6][7]
-
Chemical Instability: The compound itself is unstable under the experimental conditions (e.g., pH, temperature, buffer components) and degrades without enzymatic action.
Troubleshooting Guide: Short In Vitro Half-Life
This guide provides a step-by-step approach to diagnosing and addressing a short experimental half-life observed for ELND006 in your assays.
Problem: My measured half-life for ELND006 is shorter than expected in my cellular or sub-cellular assay.
Caption: Troubleshooting workflow for a short experimental half-life.
Step 1: Differentiate Between Metabolic and Chemical Instability.
-
Question: Are you observing the short half-life in an assay containing metabolically active components (e.g., liver microsomes, S9 fractions, hepatocytes, or fresh plasma)?
-
If Yes: The primary suspect is metabolic instability. Proceed to the "Investigating Metabolic Instability" section.
-
If No, or if using a simple buffer system: The cause is more likely chemical instability or other experimental artifacts. Proceed to "Investigating Chemical Instability."
Step 2: Investigating Metabolic Instability.
-
Action: Perform controlled in vitro stability assays. The two most common are the Microsomal Stability Assay and the Plasma Stability Assay.[6][8] These assays will quantify the rate of degradation in the presence of metabolic enzymes.
-
Next Step: If instability is confirmed, the next step is Metabolite Identification. This involves using techniques like LC-MS/MS to identify the structures of the metabolites formed.
-
Solution: Identifying the "metabolic soft spot" on ELND006 allows for targeted chemical modifications. Strategies include replacing a labile hydrogen with deuterium or fluorine to block CYP450-mediated oxidation or modifying ester groups prone to hydrolysis.[9]
Step 3: Investigating Chemical Instability.
-
Action: Incubate ELND006 in your complete assay buffer (without any cells or enzymes) under the same experimental conditions (e.g., 37°C, time). Measure its concentration over time.
-
If the compound degrades: This points to chemical instability. Review the buffer components and pH. Ensure solutions are freshly prepared. Some compounds are sensitive to light or can react with components in the media.
-
If the compound is stable: The loss of the compound in the original experiment may be due to non-specific binding to the labware (e.g., plastic plates or tubes) or another experimental artifact. Consider using low-binding plates and including control wells to measure recovery.
Quantitative Data Summary
The following table summarizes publicly available potency data for ELND006. Researchers should use this as a baseline and generate their own experimental data for comparison.
| Parameter | Value | Target/System | Reference |
| In Vitro IC₅₀ (Enzymatic) | 0.34 nM | Amyloid Precursor Protein (APP) | [5] |
| In Vitro IC₅₀ (Enzymatic) | 5.3 nM | Notch Cleavage | [5] |
| In Vitro IC₅₀ (Cell-based) | 1.1 nM | Aβ Production | [5] |
| In Vitro IC₅₀ (Cell-based) | 81.6 nM | Notch Signaling | [5] |
Key Experimental Protocols & Visualizations
ELND006 Mechanism of Action: γ-Secretase Inhibition
ELND006 targets the γ-secretase complex to prevent the final cleavage of APP, thereby reducing the formation of Aβ peptides.
Caption: ELND006 inhibits γ-secretase, a key enzyme in Aβ production.
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of ELND006 when incubated with liver microsomes, which are rich in CYP450 enzymes.
Methodology:
-
Prepare Reagents:
-
ELND006 stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system (NRS) solution.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Assay Procedure:
-
Pre-warm a solution of microsomes (final concentration ~0.5 mg/mL) and ELND006 (final concentration ~1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NRS solution. This is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Include a control incubation without the NRS to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of ELND006.
-
-
Data Analysis:
-
Plot the natural log of the percentage of ELND006 remaining versus time.
-
The slope of the line (k) is used to calculate the half-life: t½ = -0.693 / k .
-
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of ELND006 in plasma, which contains various hydrolytic enzymes.[6]
Methodology:
-
Prepare Reagents:
-
ELND006 stock solution (e.g., 10 mM in DMSO).
-
Control compound known to be unstable in plasma (e.g., Tetracaine).[6]
-
Plasma (e.g., human, rat), thawed to 37°C.
-
Quenching solution (as above).
-
-
Assay Procedure:
-
Add ELND006 stock solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle agitation.[6]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction as described in the microsomal assay.[6]
-
Include a control where the compound is added to heat-inactivated plasma to differentiate enzymatic from chemical degradation.
-
-
Sample Analysis & Data Analysis:
-
Follow the same procedures for sample and data analysis as outlined in the Microsomal Stability Assay.
-
General Workflow for In Vitro Stability Assays
Caption: Standardized workflow for in vitro half-life determination.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. criver.com [criver.com]
- 8. In vitro ADME - Enamine [enamine.net]
- 9. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ELND006 Clinical Trial Replication Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial results of ELND006 (scyllo-inositol). Our goal is to address specific issues that may arise during experimental replication and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for ELND006 investigated in clinical trials?
A1: ELND006 was investigated under two primary proposed mechanisms of action. Initially, it was developed as a γ-secretase inhibitor with selectivity for amyloid precursor protein (APP) over Notch signaling. Later in its development, it was primarily referred to as an oral amyloid anti-aggregation agent, with the ability to inhibit the aggregation of Aβ42 peptides and the formation of amyloid fibrils. Preclinical studies demonstrated that scyllo-inositol could stabilize small conformers of Aβ42, neutralize cell-derived Aβ trimers, and promote low molecular weight Aβ species in vivo.
Q2: What were the key design elements of the main Phase 2 clinical trial for ELND006 in Alzheimer's Disease?
A2: The pivotal Phase 2 study was a randomized, double-blind, placebo-controlled, dose-ranging trial involving 353 patients with mild to moderate Alzheimer's disease. Participants were randomized to receive ELND006 at doses of 250 mg, 1,000 mg, or 2,000 mg, or a placebo, administered twice daily for 78 weeks. However, the two higher dose groups were discontinued early due to safety concerns.
Q3: Why were the higher doses of ELND006 discontinued in the Phase 2 trial?
A3: The 1,000 mg and 2,000 mg twice-daily dose groups were discontinued due to an imbalance in the incidence of infections and deaths. This decision was made by the sponsor with the concurrence of the Independent Safety Monitoring Committee.
Q4: What were the primary efficacy endpoints of the Phase 2 trial, and were they met?
A4: The co-primary efficacy endpoints were the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale. The trial did not meet these primary endpoints, as there were no significant differences observed between the 250 mg ELND006 group and the placebo group at 78 weeks.
Q5: Were there any significant biomarker changes observed in the clinical trial?
A5: Yes, at the 250 mg dose, there was a statistically significant decrease in cerebrospinal fluid (CSF) Aβx-42 levels compared to placebo (p=0.009). Additionally, concentrations of scyllo-inositol were found to be increased in both the CSF and the brain. A small but significant increase in brain ventricular volume was also observed in the 250 mg group (p=0.049).
Q6: What were the reported adverse events in the ELND006 trials?
A6: In the Phase 2 trial, the 250 mg dose demonstrated an acceptable safety profile. However, the higher doses were associated with a higher rate of adverse events, including infections and deaths. An earlier clinical trial of ELND006 was halted in October 2010 due to liver side effects.
Q7: What are the components of the Neuropsychological Test Battery (NTB) used in the trial?
A7: The NTB is a composite of widely used neuropsychological tests designed to measure cognitive domains affected in Alzheimer's disease, primarily memory and executive function. Specific components can vary between trials but often include tests of verbal learning and memory, attention, processing speed, and executive functions like planning and cognitive flexibility. The battery is designed to be a reliable and sensitive measure of cognitive change in patients with mild to moderate Alzheimer's disease.
Q8: How is the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale administered and scored?
A8: The ADCS-ADL is an inventory that assesses the ability of a patient to perform various activities of daily living. It is typically administered to a caregiver or study partner who reports on the patient's actual performance over the preceding weeks. The scale covers a range of basic and instrumental ADLs, and the total score reflects the patient's functional ability, with higher scores indicating greater independence.
Troubleshooting Guides
Issue: Difficulty in Replicating the Reported Reduction in CSF Aβx-42
-
Potential Cause 1: Assay Variability.
-
Troubleshooting: Ensure that the ELISA or mass spectrometry method used for Aβx-42 quantification is validated and follows a standardized protocol. The quantitative outcome of Aβ assays can be influenced by factors such as the specific antibodies used, tube type, freeze/thaw cycles, and incubation temperatures.
-
-
Potential Cause 2: Patient Population Heterogeneity.
-
Troubleshooting: The baseline characteristics of the study population can significantly impact biomarker outcomes. The ELND006 trial enrolled patients with mild to moderate Alzheimer's disease. Replicating the results would require a similarly defined patient cohort.
-
-
Potential Cause 3: Drug Exposure.
-
Troubleshooting: Confirm that the dosing regimen and formulation of scyllo-inositol result in comparable plasma and CSF concentrations to those achieved in the clinical trial. The Phase 2 trial confirmed that the 250 mg twice-daily dose led to increased scyllo-inositol levels in the CSF and brain.
-
Issue: Observing Unexpected Toxicity, Particularly Hepatotoxicity
-
Potential Cause 1: Off-Target Effects.
-
Troubleshooting: While the reported liver side effects in the earlier trial were deemed unrelated to the primary mechanism of action, it is crucial to conduct comprehensive in vitro and in vivo toxicology studies. Preclinical toxicology assessments should include a battery of tests to evaluate potential off-target effects on various organs.
-
-
Potential Cause 2: Metabolite-Induced Toxicity.
-
Troubleshooting: Investigate the metabolic profile of scyllo-inositol in the experimental system being used. It is possible that a metabolite, rather than the parent compound, is responsible for any observed toxicity.
-
-
Potential Cause 3: Species-Specific Differences.
-
Troubleshooting: Be aware that preclinical animal models may not always accurately predict human toxicity. If conducting animal studies, it is important to use multiple species and to characterize the metabolic pathways of the compound in each.
-
Experimental Protocols
Measurement of CSF Aβx-42
-
Objective: To quantify the concentration of Aβx-42 in cerebrospinal fluid.
-
Methodology:
-
CSF Collection: Lumbar puncture should be performed, and CSF collected in polypropylene tubes.
-
Sample Processing: Centrifuge the CSF to remove any cellular debris.
-
Storage: Aliquot and store the CSF at -80°C until analysis to minimize degradation.
-
Quantification: Utilize a validated sandwich enzyme-linked immunosorbent assay (ELISA) kit with monoclonal antibodies specific for Aβx-42. Alternatively, a mass spectrometry-based method can be used for absolute quantification.
-
Preclinical Assessment of γ-Secretase Inhibition
-
Objective: To determine the in vitro and in vivo inhibitory activity of a compound against γ-secretase.
-
Methodology:
-
In Vitro Assay:
-
Use a cell-based assay expressing human APP.
-
Treat the cells with a range of concentrations of the test compound.
-
Measure the levels of Aβ40 and Aβ42 in the cell culture supernatant using ELISA.
-
To assess selectivity, perform a parallel assay to measure the inhibition of Notch signaling (e.g., a reporter gene assay).
-
-
In Vivo Assessment:
-
Administer the compound to a relevant animal model (e.g., transgenic mice expressing human APP).
-
Collect brain tissue and CSF at various time points after dosing.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates and CSF.
-
-
Quantitative Data Summary
Table 1: ELND006 Phase 2 Clinical Trial Design
| Parameter | Value |
| Number of Patients | 353 |
| Patient Population | Mild to moderate Alzheimer's Disease |
| Treatment Arms | ELND006 (250 mg, 1,000 mg, 2,000 mg) or Placebo |
| Dosing Frequency | Twice daily |
| Trial Duration | 78 weeks |
| Primary Endpoints | Neuropsychological Test Battery (NTB), ADCS-Activities of Daily Living (ADCS-ADL) |
Table 2: Key Biomarker and Safety Findings from the ELND006 Phase 2 Trial (250 mg dose vs. Placebo)
| Finding | Result | p-value |
| Change in CSF Aβx-42 | Significant decrease | 0.009 |
| Change in Brain Ventricular Volume | Small but significant increase | 0.049 |
| Safety Profile of 250 mg dose | Acceptable | N/A |
| Higher Doses (1,000 mg & 2,000 mg) | Discontinued due to imbalance of infections and deaths | N/A |
Visualizations
Caption: Proposed mechanisms of action for ELND006 in the amyloid cascade.
Caption: General experimental workflow from preclinical to clinical evaluation.
Technical Support Center: Interpreting Unexpected Data from ELND006 and ELND005 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELND006 (γ-secretase inhibitor) and ELND005 (scyllo-inositol). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: ELND006 (γ-Secretase Inhibitor)
ELND006 is a γ-secretase inhibitor that was developed for the treatment of Alzheimer's disease. Its primary mechanism of action is the inhibition of the γ-secretase enzyme, which is involved in the production of amyloid-beta (Aβ) peptides.
I. Signaling Pathway
The primary signaling pathway affected by ELND006 is the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting γ-secretase, ELND006 aims to reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42. However, γ-secretase also cleaves other substrates, most notably Notch, which can lead to off-target effects.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My in vitro γ-secretase activity assay shows a weaker than expected inhibitory effect of ELND006. What could be the cause?
A1: Weaker than expected inhibition can stem from several factors related to the compound, the assay setup, or the enzyme itself.
Troubleshooting Guide: Weaker than Expected γ-Secretase Inhibition
| Potential Cause | Recommended Action |
| Compound Integrity | Verify the purity and integrity of your ELND006 stock. Consider purchasing from a different vendor or performing analytical chemistry (e.g., LC-MS) to confirm identity. |
| Solubility Issues | Ensure ELND006 is fully dissolved in your assay buffer. The compound is hydrophobic and may precipitate at higher concentrations. Use a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed 0.5%. Visually inspect for precipitation. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and pH. γ-secretase activity is sensitive to these conditions. |
| Substrate Concentration | Ensure the substrate concentration is appropriate. If it is too high, it may require a higher concentration of the inhibitor to see a significant effect. |
| Enzyme Activity | Confirm the activity of your γ-secretase preparation. Use a known potent γ-secretase inhibitor as a positive control to validate the assay. |
Expected Data: In Vitro γ-Secretase Inhibition
| Compound | Target | IC50 (nM) |
| ELND006 (hypothetical) | γ-secretase (APP processing) | 0.3 - 1.5 |
| ELND006 (hypothetical) | γ-secretase (Notch signaling) | 5 - 85 |
| Known GSI (e.g., Semagacestat) | γ-secretase (APP processing) | ~10 |
| Vehicle (DMSO) | γ-secretase | No inhibition |
Note: The IC50 values for ELND006 can vary depending on the specific in vitro assay system used (e.g., cell-based vs. purified enzyme). In vitro IC50 values of 0.34 nM against APP and 5.3 nM against Notch signaling have been reported for ELND006.[1][2]
Q2: I am observing significant cytotoxicity in my cell-based assays at concentrations where γ-secretase inhibition should be specific. What are the possible reasons?
A2: Unexpected cytotoxicity can be due to off-target effects of the compound or issues with the cell viability assay itself.
Troubleshooting Guide: Unexpected Cytotoxicity
| Potential Cause | Recommended Action |
| Notch Inhibition | Inhibition of Notch signaling is a known on-target effect of γ-secretase inhibitors that can lead to cytotoxicity in some cell types. Assess Notch pathway activity in your cells (e.g., by measuring Hes1 expression). |
| Off-Target Effects | ELND006 may have other off-target effects. Consider performing a broader off-target screening panel to identify other potential protein interactions. |
| Hepatotoxicity | Clinical trials of ELND006 were halted due to liver side effects.[1][3] If you are using liver-derived cell lines (e.g., HepG2), you may be observing in vitro hepatotoxicity. |
| Assay Interference | The compound may be interfering with the cell viability assay. For example, some compounds can directly reduce MTT, leading to a false viability reading. Run a cell-free control with your compound and the assay reagents. |
Experimental Workflow: Investigating Unexpected Cytotoxicity
References
- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of ELND006 and Begacestat in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational γ-secretase inhibitors, ELND006 and Begacestat, which were developed for the treatment of Alzheimer's disease. Both compounds aimed to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. While neither drug is currently in clinical development due to safety concerns or discontinuation, the data from their preclinical and clinical studies offer valuable insights for the ongoing research and development of Alzheimer's therapeutics.
Mechanism of Action: Targeting γ-Secretase
Both ELND006 and Begacestat are small molecule inhibitors of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting this enzyme, these drugs were designed to decrease the production of Aβ, particularly the aggregation-prone Aβ42 isoform, thereby preventing the formation of amyloid plaques in the brain. A key challenge in targeting γ-secretase is the potential for off-target inhibition of other substrates, most notably the Notch receptor, which plays a crucial role in cell signaling and development. Inhibition of Notch signaling can lead to significant toxicity. Therefore, a critical aspect of the development of these inhibitors was to achieve selectivity for APP processing over Notch.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and preclinical/clinical efficacy of ELND006 and Begacestat in reducing Aβ levels.
Table 1: In Vitro Potency of ELND006 and Begacestat
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Selectivity (Notch/APP) |
| ELND006 | In vitro enzyme assay | APP cleavage | IC50 = 0.34 | ~15.6x[1] |
| In vitro enzyme assay | Notch cleavage | IC50 = 5.3[1] | ||
| Cell-based assay (CHO) | Aβ production | IC50 = 1.1 | ~74.5x[1] | |
| Cell-based assay (CHO) | Notch signaling | IC50 = 82[1] | ||
| Begacestat | Cell-free assay | Aβ40 production | EC50 = 14.8[2] | ~16x[3] |
| Cell-free assay | Aβ42 production | EC50 = 12.4[2] | ||
| Cellular assay | APP cleavage | - | ~16x[3] |
Table 2: Preclinical and Clinical Aβ Reduction
| Compound | Study Type | Model/Subject | Dose | Effect on Aβ |
| ELND006 | Phase 1 Clinical Trial | Healthy Human Volunteers | Not specified | Up to 50% reduction in CSF Aβ[1] |
| Begacestat | Preclinical | Tg2576 Mice | 100 mg/kg (oral) | ~88% reduction in CSF and plasma Aβ; ~60% reduction in brain Aβ at 6h[2][4] |
| Preclinical | Tg2576 Mice | 30 mg/kg (oral) | Maximal reduction of brain Aβ40/42 between 4-6h[2][4] | |
| Preclinical | Tg2576 Mice | 2.5 mg/kg (oral) | Significant reduction in both Aβ40 and Aβ42[2][4] | |
| Phase 1 Clinical Trial | Healthy Human Volunteers | 3-600 mg (single oral dose) | Dose-dependent changes in plasma Aβ[2][4] |
Experimental Protocols
Detailed experimental protocols for the key studies are outlined below. These are representative protocols based on standard methodologies in the field.
In Vitro γ-Secretase Inhibition Assay (Cell-based)
Objective: To determine the potency (IC50) of test compounds in inhibiting Aβ production in a cellular context.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP with the Swedish mutation (APPSw) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., ELND006 or Begacestat) or vehicle (DMSO) for a defined period (e.g., 16-24 hours).
-
Sample Collection: After incubation, the conditioned media is collected for Aβ analysis.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-Aβ antibodies.
-
Data Analysis: The percentage of Aβ inhibition at each compound concentration is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Preclinical Efficacy in Tg2576 Mice
Objective: To evaluate the in vivo efficacy of test compounds in reducing brain, CSF, and plasma Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.
-
Drug Administration: The test compound (e.g., Begacestat) is administered orally at various doses.
-
Sample Collection: At specific time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Aβ Extraction: Brain tissue is homogenized, and Aβ is extracted using a series of buffers to isolate soluble and insoluble fractions.
-
Aβ Quantification: Aβ40 and Aβ42 levels in plasma, CSF, and brain extracts are measured by ELISA.
-
Data Analysis: Aβ levels in treated mice are compared to those in vehicle-treated control mice to determine the percentage of Aβ reduction.
Clinical Development and Outcomes
Both ELND006 and Begacestat progressed to Phase 1 clinical trials in healthy volunteers.
-
ELND006: Showed a promising reduction of up to 50% in CSF Aβ levels.[1] However, the clinical development of ELND006 was halted due to findings of liver toxicity.
-
Begacestat: Demonstrated dose-dependent changes in plasma Aβ levels, confirming target engagement in humans.[2][4] Despite these initial positive signs, the development of Begacestat was also discontinued.
The discontinuation of these trials highlights the significant challenges in developing safe and effective γ-secretase inhibitors for Alzheimer's disease. The off-target effects, particularly on Notch, and other unforeseen toxicities remain major hurdles for this class of drugs.
Conclusion
Both ELND006 and Begacestat demonstrated potent inhibition of γ-secretase and the ability to reduce Aβ levels in preclinical and early clinical studies. Begacestat appeared to have a more extensive preclinical data set demonstrating dose-dependent Aβ reduction in a transgenic mouse model. ELND006 showed a significant reduction of Aβ in the CSF of human volunteers. However, the clinical development of both compounds was terminated, underscoring the difficulties in translating preclinical efficacy into a safe and effective therapy for Alzheimer's disease. The data from these studies, particularly regarding the therapeutic window between Aβ reduction and mechanism-based toxicity, continue to inform the development of next-generation Aβ-lowering therapies.
References
- 1. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesenchymal Stem Cells and Begacestat Mitigate Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
Avagacestat and ELND006: A Comparative Analysis of Two Former γ-Secretase Inhibitors for Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avagacestat (BMS-708163) and ELND006, two investigational γ-secretase inhibitors previously in development for the treatment of Alzheimer's disease. This document synthesizes key experimental data on their mechanism of action, efficacy, safety, and pharmacokinetic profiles.
Both Avagacestat and ELND006 were designed to lower the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a central component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] These compounds function by inhibiting γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which plays a critical role in various cellular processes. Inhibition of Notch signaling is associated with significant adverse effects, a major challenge in the development of γ-secretase inhibitors.[3] Consequently, a key focus in the development of these drugs was achieving selectivity for APP processing over Notch cleavage.
Mechanism of Action: Targeting γ-Secretase
Avagacestat and ELND006 are both potent inhibitors of γ-secretase. Their primary mechanism involves reducing the cleavage of APP, thereby lowering the production of Aβ40 and Aβ42 peptides.[1][4] The therapeutic hypothesis is that by decreasing the levels of these amyloid peptides, the formation of amyloid plaques in the brain can be slowed or prevented, thus altering the course of Alzheimer's disease.
A critical differentiator for these inhibitors is their selectivity for inhibiting Aβ production versus Notch signaling. Avagacestat was reported to have a 193-fold selectivity for inhibiting Aβ production over Notch signaling.[1] Similarly, ELND006 was developed to selectively inhibit Aβ generation while sparing Notch signaling.[4]
Chemical Structures
The chemical structures of Avagacestat and ELND006 are distinct, reflecting their independent development.
Efficacy and Potency
The in vitro potency of both compounds has been characterized by their half-maximal inhibitory concentrations (IC50) against Aβ production and Notch signaling.
| Compound | Target | IC50 (nM) | Selectivity (APP vs. Notch) |
| Avagacestat | Aβ40 | 0.30[5] | ~193-fold[1] |
| Aβ42 | 0.27[5] | ||
| Notch (NICD) | 58[5] | ||
| ELND006 | APP | 0.34[2] | ~15.6-fold (enzymatic) |
| Notch | 5.3[6] | ~74.2-fold (cellular) | |
| Aβ production (cells) | 1.1[6] | ||
| Notch signaling (cells) | 81.6[6] |
Pharmacokinetic Profiles
Pharmacokinetic data from clinical trials provide insights into the absorption, distribution, metabolism, and excretion of these compounds in humans.
| Parameter | Avagacestat (50 mg single dose) | ELND006 |
| Tmax (median) | 1-2 hours[7] | Data not available |
| Half-life (t1/2) | 41-71 hours[7] | Data not available |
| AUC(0,∞) | Higher in subjects ≥ 75 years[7] | Data not available |
| Brain/Plasma Ratio | 2.4 (in dogs)[1] | >1 (in rodents and non-human primates)[6] |
Safety and Tolerability
Clinical trials for both Avagacestat and ELND006 were ultimately discontinued due to safety concerns and a lack of clinical efficacy.
Avagacestat: In a Phase 2 study, Avagacestat was relatively well-tolerated at daily doses of 25 mg and 50 mg, with discontinuation rates comparable to placebo.[8] However, higher doses of 100 mg and 125 mg were poorly tolerated and showed trends for cognitive worsening.[8] The most common reasons for discontinuation were gastrointestinal and dermatologic adverse events.[8] Other observed adverse events included reversible glycosuria, nonmelanoma skin cancer, and asymptomatic MRI findings.[8]
| Dose | Discontinuation Rate due to Adverse Events |
| Placebo | 9.5% |
| 25 mg | 9.5% |
| 50 mg | 16.3% |
| 100 mg | 34.1% |
| 125 mg | 32.5% |
ELND006: The clinical trial for ELND006 was halted in October 2010 due to liver side effects.[2] These side effects were thought to be unrelated to the mechanism of action of γ-secretase inhibition.[2]
Experimental Protocols
γ-Secretase Activity Assay
A common method to determine γ-secretase activity involves using a cell line that stably expresses a fluorescently tagged APP C-terminal fragment (C99), which contains the γ-secretase cleavage site.
This assay allows for the quantification of γ-secretase inhibition by measuring the accumulation of the uncleaved fluorescent substrate within the cells.[9][10]
Notch Signaling Assay
Notch signaling activity can be assessed using a cell-based reporter assay. This typically involves a cell line engineered to express a luciferase reporter gene under the control of a Notch-responsive promoter.
-
Cell Culture: HEK293 cells are stably transfected with a Notch receptor and a luciferase reporter construct.[11]
-
Compound Incubation: The cells are treated with the test compound (e.g., Avagacestat or ELND006) at various concentrations.[11]
-
Luciferase Assay: After a set incubation period, a luciferase assay system is used to measure the luminescence produced by the cells.[11]
-
Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of Notch signaling.
This method provides a quantitative measure of the off-target effects of γ-secretase inhibitors on the Notch pathway.
Conclusion
Both Avagacestat and ELND006 are potent γ-secretase inhibitors that showed promise in preclinical studies by effectively reducing Aβ levels. However, their clinical development was halted due to a combination of safety concerns and a lack of demonstrated efficacy in improving cognitive function in patients with Alzheimer's disease. The challenge of achieving sufficient selectivity for APP processing over Notch signaling, coupled with potential mechanism-independent toxicities, proved to be a significant hurdle. The experiences with Avagacestat and ELND006 have provided valuable lessons for the field and have contributed to a shift in focus towards other therapeutic strategies and a deeper understanding of the complexities of γ-secretase biology in the context of Alzheimer's disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. bpsbioscience.com [bpsbioscience.com]
ELND006: A Comparative Analysis of its Selectivity for Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
ELND006 is a γ-secretase inhibitor that was investigated as a potential therapeutic for Alzheimer's disease. The primary target of ELND006 is the γ-secretase enzyme, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, a critical component of a signaling pathway essential for cell-fate decisions. Inhibition of Notch signaling can lead to significant side effects.[1][2][3][4] Therefore, the selectivity of γ-secretase inhibitors for APP over Notch is a crucial determinant of their therapeutic potential. This guide provides a comparative analysis of ELND006's selectivity for Notch signaling, supported by available experimental data.
Quantitative Comparison of Inhibitory Activity
The selectivity of ELND006 has been assessed in both biochemical and cell-based assays, with its inhibitory concentration (IC50) against APP and Notch cleavage being the key metric for comparison. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity (Notch IC50 / APP IC50) | Reference |
| ELND006 | In vitro | APP | 0.34 | 15.6x | [1][2] |
| Notch | 5.3 | [1][2] | |||
| Cell-based | APP | 1.1 | 74.5x | [1][2] | |
| Notch | 82 | [1][2] | |||
| Semagacestat | - | - | Reported to be less selective than ELND006 | - | [1][2] |
As the data indicates, ELND006 demonstrates preferential inhibition of APP processing over Notch signaling in both in vitro and cell-based environments.[1][2] The selectivity is notably higher in a cellular context, suggesting that cellular mechanisms may further contribute to its preferential activity. Limited preclinical data has suggested that ELND006 is more selective than another γ-secretase inhibitor, semagacestat.[1][2]
Signaling Pathway Overview
The following diagram illustrates the canonical Notch signaling pathway and the role of γ-secretase, highlighting the point of inhibition by compounds like ELND006.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. embopress.org [embopress.org]
- 4. A gamma-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ELND006 and Other Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug ELND006 with other approved and clinical-stage Alzheimer's disease (AD) therapies. The information is intended to support research, scientific evaluation, and drug development efforts by presenting a comprehensive analysis of mechanisms of action, experimental data, and clinical outcomes.
Executive Summary
Alzheimer's disease presents a complex challenge for drug development, with various therapeutic strategies targeting different aspects of its pathophysiology. This guide examines ELND006, a former clinical candidate, in the context of other prominent Alzheimer's medications. These comparators include established acetylcholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine), an NMDA receptor antagonist (Memantine), and the more recent class of amyloid-beta (Aβ)-targeting monoclonal antibodies (Aducanumab, Lecanemab, Donanemab).
ELND006, a γ-secretase inhibitor, aimed to reduce the production of Aβ peptides, a hallmark of AD. However, its clinical development was halted due to liver toxicity.[1][2] This outcome underscores the challenges of targeting the intricate γ-secretase complex. In contrast, other drug classes have achieved regulatory approval and demonstrated varying degrees of efficacy and distinct safety profiles. This comparative analysis will delve into the preclinical and clinical data to provide a clear overview of these different therapeutic approaches.
Mechanism of Action
The Alzheimer's drugs discussed in this guide can be categorized based on their distinct mechanisms of action:
-
γ-Secretase Inhibition (ELND006): This approach targets the final enzymatic step in the production of Aβ peptides from the amyloid precursor protein (APP). By inhibiting γ-secretase, these drugs aim to decrease the overall load of Aβ, thereby preventing the formation of neurotoxic plaques.
-
Acetylcholinesterase Inhibition (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain. They achieve this by inhibiting the enzyme acetylcholinesterase, which normally breaks down acetylcholine.
-
NMDA Receptor Antagonism (Memantine): This drug modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In AD, excessive glutamate activity can lead to neuronal damage. Memantine protects neurons by blocking this excitotoxicity.
-
Amyloid-Beta Targeting Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): This newer class of drugs consists of antibodies designed to bind to and facilitate the clearance of Aβ plaques from the brain. Each antibody may target different forms of Aβ aggregates.
Preclinical Data Comparison
This table summarizes key in vitro and in vivo preclinical data for ELND006 and provides a general overview of the preclinical testing paradigm for the other drug classes.
| Drug/Class | Target | In Vitro Potency (IC50) | Animal Models | Key Preclinical Findings |
| ELND006 | γ-Secretase | APP: Data not available Notch: Data not available | Transgenic mouse models of AD | Reduced Aβ levels in the central nervous system.[1] |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase | Varies by drug | Transgenic mouse models of AD | Improved cognitive performance in behavioral tasks. |
| Memantine | NMDA Receptor | Varies | Rodent models of excitotoxicity and AD | Neuroprotective effects and improved cognitive function. |
| Amyloid-Beta Antibodies | Amyloid-Beta Plaques | Varies by antibody | Transgenic mouse models of AD | Reduction of amyloid plaque burden and improvement in cognitive deficits.[3] |
Clinical Trial Data Comparison
The following tables summarize the efficacy and safety data from pivotal clinical trials of the discussed Alzheimer's drugs.
Efficacy Data
| Drug | Trial(s) | Primary Endpoint(s) | Change from Baseline vs. Placebo |
| ELND006 | Phase I | Safety and Tolerability | Efficacy not the primary focus. Trials halted. |
| Donepezil | Multiple | ADAS-Cog, CIBIC-plus | ADAS-Cog: Significant improvement.[4] |
| Rivastigmine | Multiple | ADAS-Cog, CIBIC-Plus | ADAS-Cog: Mean change from baseline of -0.2 (TID) and 1.2 (BID) vs. 2.8 for placebo (p<0.05).[5] |
| Galantamine | GAL-INT-1 | ADAS-cog, CIBIC-plus, DAD | ADAS-cog/11: Treatment effects of 3.9 points (lower dose) and 3.8 points (higher dose) vs. placebo (p < 0.001).[6][7] |
| Memantine | Multiple | SIB, ADCS-ADL, CIBIC-Plus | SIB: Statistically significant benefits (0.9 vs -2.5, p<0.001).[8] ADCS-ADL19: Statistically significant benefits (-2.0 vs -3.4, p=0.03).[8] |
| Aducanumab | EMERGE & ENGAGE | CDR-SB | EMERGE (High Dose): -0.39 difference vs. placebo (22% slowing of decline, p=0.012).[9][10][11] ENGAGE (High Dose): 0.03 difference vs. placebo (not significant).[9][10][11] |
| Lecanemab | Clarity AD | CDR-SB | -0.45 difference vs. placebo (27% slowing of decline). |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS, CDR-SB | iADRS: 3.25 difference vs. placebo (35.1% slowing of decline, p < 0.001) in low/medium tau population.[7] CDR-SB: -0.67 difference vs. placebo (36.0% slowing of decline, p < 0.001) in low/medium tau population.[7] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC-plus: Clinician's Interview-Based Impression of Change-plus; DAD: Disability Assessment for Dementia; SIB: Severe Impairment Battery; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.
Safety Data
| Drug | Common Adverse Events | Serious Adverse Events |
| ELND006 | N/A (Trials Halted) | Liver toxicity.[1][2] |
| Donepezil | Nausea, diarrhea, insomnia, vomiting.[12] | Bradycardia, syncope. |
| Rivastigmine | Nausea, vomiting, diarrhea, anorexia.[13] | Bradycardia, syncope. |
| Galantamine | Nausea, vomiting, diarrhea, dizziness. | Bradycardia, syncope. |
| Memantine | Dizziness, headache, confusion, constipation.[14] | Generally well-tolerated with an adverse event profile similar to placebo.[14] |
| Aducanumab | Amyloid-Related Imaging Abnormalities (ARIA-E: ~35%, ARIA-H: ~19%), headache, falls.[15] | Serious ARIA events requiring hospitalization.[16] |
| Lecanemab | ARIA-E (12.6%), ARIA-H (17.3%), infusion-related reactions, headache. | Serious ARIA events. |
| Donanemab | ARIA-E (24.0% in TRAILBLAZER-ALZ 2), ARIA-H (31.4% in TRAILBLAZER-ALZ 2), infusion-related reactions.[17] | Serious ARIA events, including deaths in a small number of cases.[7] |
ARIA-E: Amyloid-Related Imaging Abnormalities-Edema/Effusion; ARIA-H: Amyloid-Related Imaging Abnormalities-Hemorrhage (microhemorrhages and superficial siderosis).
Experimental Protocols
In Vitro γ-Secretase Activity Assay
A common method to assess the potency of γ-secretase inhibitors like ELND006 is a cell-based reporter assay.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivastigmine: a placebo controlled trial of twice daily and three times daily regimens in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Aβ Measurement by Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of cognitive, functional, and behavioral effects observed in EMERGE, a phase 3 trial of aducanumab in people with early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Tolerability, Pharmacokinetics and Initial Pharmacodynamics of a Subcommissural Organ-Spondin-Derived Peptide: A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Head-to-Head Showdown: Dissecting the Clinical Performance of γ-Secretase Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of effective and safe γ-secretase inhibitors (GSIs) has been a journey of both promise and challenge. These small molecules, designed to modulate the activity of the γ-secretase enzyme, have been investigated in a range of diseases, from Alzheimer's to cancer. This guide provides an objective comparison of prominent GSIs, backed by experimental data from key clinical trials, to illuminate their performance and guide future research.
This comparative analysis will focus on two distinct therapeutic areas where GSIs have been most extensively studied: Alzheimer's disease and oncology. For Alzheimer's, we will compare the clinical trial data of Semagacestat and Avagacestat , two of the most advanced candidates that ultimately faced discontinuation. In the oncology space, we will examine Nirogacestat , recently approved for desmoid tumors, and Crenigacestat , another investigational agent.
Alzheimer's Disease: A Tale of Two Trials - Semagacestat vs. Avagacestat
Both Semagacestat (Eli Lilly) and Avagacestat (Bristol-Myers Squibb) were developed to reduce the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2] However, their large-scale clinical trials were terminated due to a lack of efficacy and safety concerns, offering valuable lessons for the field.[3][4][5][6]
Comparative Efficacy and Safety Data
| Feature | Semagacestat (IDENTITY Trials) | Avagacestat (Phase 2 Trial) |
| Primary Indication | Mild to moderate Alzheimer's Disease | Mild to moderate Alzheimer's Disease |
| Mechanism of Action | γ-secretase inhibitor | γ-secretase inhibitor reported to have selectivity for APP over Notch[2] |
| Key Efficacy Outcome | No improvement in cognitive status; worsening of functional ability at higher doses[6][7] | No significant cognitive benefit; trends for cognitive worsening at higher doses (100 mg and 125 mg)[8] |
| Key Safety Findings | Increased risk of skin cancer and infections, weight loss, gastrointestinal issues[2][6] | Gastrointestinal and dermatologic adverse events, non-melanoma skin cancer, reversible glycosuria[5][8] |
| Clinical Trial Status | Discontinued[9] | Discontinued |
Experimental Protocols
Semagacestat (IDENTITY Trials): These were large, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.[3][4] Patients with probable Alzheimer's disease were randomized to receive daily oral doses of 100 mg or 140 mg of semagacestat, or a placebo.[6] The primary endpoints were the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale over 76 weeks.[6]
Avagacestat (Phase 2 Trial): This was a randomized, double-blind, placebo-controlled, 24-week Phase 2 study.[5][8] Patients with mild to moderate Alzheimer's disease were randomized to receive daily oral doses of 25 mg, 50 mg, 100 mg, or 125 mg of avagacestat, or a placebo. The primary outcome was the safety and tolerability of avagacestat.[8]
Oncology: A New Frontier for γ-Secretase Inhibition - Nirogacestat vs. Crenigacestat
In contrast to the setbacks in Alzheimer's research, GSIs have found a new purpose in oncology by targeting the Notch signaling pathway, which is implicated in tumor growth and proliferation.
Comparative Efficacy and Safety Data
| Feature | Nirogacestat (DeFi Trial) | Crenigacestat (Phase 1 Trial) |
| Primary Indication | Progressing desmoid tumors | Advanced solid tumors |
| Mechanism of Action | Selective γ-secretase inhibitor | Oral Notch inhibitor (γ-secretase inhibitor) |
| Key Efficacy Outcome | Objective Response Rate (ORR): 41% vs 8% for placebo. Median Progression-Free Survival (PFS) not reached vs 15.1 months for placebo[10][11] | No complete or partial responses. One patient with a desmoid tumor had stable disease with tumor shrinkage of 22.4%[1][12] |
| Key Safety Findings | Diarrhea, ovarian toxicity, rash, nausea, fatigue[10] | Diarrhea, malaise, vomiting[1][12] |
| Clinical Trial Status | Approved by the FDA for desmoid tumors | Investigational |
Experimental Protocols
Nirogacestat (DeFi Trial): This was an international, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial in patients with progressing desmoid tumors.[10][13] Patients were randomized to receive 150 mg of nirogacestat or placebo orally twice daily. The primary endpoint was progression-free survival, with the objective response rate as a key secondary endpoint.[11]
Crenigacestat (Phase 1 Trial): This was a single-center, non-randomized, open-label, dose-escalation Phase 1 study in Japanese patients with advanced solid tumors.[1][12][14] The study evaluated two dose levels of crenigacestat (25 mg and 50 mg) administered orally three times a week in 28-day cycles.[1][12] The primary objective was to assess tolerability and determine the recommended dose.[1][14]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the design of the clinical trials, the following diagrams are provided.
Caption: Mechanism of γ-secretase in APP and Notch pathways.
Caption: Simplified workflow of the DeFi clinical trial.
Conclusion
The comparative analysis of these four γ-secretase inhibitors highlights the critical importance of selectivity and therapeutic context. While the broad inhibition of γ-secretase by Semagacestat and Avagacestat led to unacceptable side effects and a lack of efficacy in Alzheimer's disease, the more targeted approach and different disease biology in oncology have enabled the success of Nirogacestat for desmoid tumors. These findings underscore the need for a nuanced understanding of γ-secretase biology and the development of next-generation inhibitors with improved selectivity profiles. The detailed experimental data and methodologies presented in this guide aim to provide a valuable resource for researchers dedicated to advancing this important class of therapeutics.
References
- 1. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semagacestat | ALZFORUM [alzforum.org]
- 10. mskcc.org [mskcc.org]
- 11. Nirogacestat for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]
- 12. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. researchgate.net [researchgate.net]
Unraveling the Mechanism of ELND006: A Comparative Analysis of γ-Secretase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ELND006 with other leading γ-secretase inhibitors. Through an objective lens, we delve into the experimental data that illuminates the mechanism of action of these compounds, with a focus on their selectivity for amyloid precursor protein (APP) over Notch signaling.
At the forefront of Alzheimer's disease research, the inhibition of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, remains a critical area of investigation. ELND006 emerged as a potent γ-secretase inhibitor with a promising therapeutic window. This guide confirms its mechanism through a comparative analysis with other notable inhibitors: semagacestat, begacestat, and avagacestat.
Comparative Efficacy: A Quantitative Look at Inhibition
The therapeutic potential of γ-secretase inhibitors is intrinsically linked to their selectivity. An ideal candidate would potently inhibit the cleavage of APP to reduce Aβ production while sparing the cleavage of Notch, a transmembrane receptor crucial for normal cell signaling. Inhibition of Notch signaling is associated with significant adverse effects. The following table summarizes the in vitro and cell-based inhibitory concentrations (IC50) of ELND006 and its comparators against APP and Notch.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity Ratio (Notch IC50 / APP IC50) | Source(s) |
| ELND006 | In vitro | APP | 0.34 | 15.6 | [1][2] |
| Notch | 5.3 | [1][2] | |||
| Cell-based | APP (Aβ production) | 1.1 | 74.5 | [1][2] | |
| Notch Signaling | 82 | [1][2] | |||
| Semagacestat | Cell-based | Aβ40 | 12.1 | ~1.2 | [3] |
| Aβ42 | 10.9 | [3] | |||
| Notch | 14.1 | [3] | |||
| Begacestat | Cell-free | Aβ production | 8 | 15 | [4] |
| Cell-based | Aβ42 | 15 | [4] | ||
| Notch cleavage | - | [4] | |||
| Avagacestat | Cell-based | Aβ synthesis | - | 137-190 | [5] |
| Notch processing | - | [5] |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies.
The data clearly indicates that ELND006 demonstrates a significant selectivity for inhibiting APP processing over Notch signaling, particularly in cell-based assays. This selectivity is a key aspect of its proposed mechanism of action, aiming for a safer therapeutic profile compared to less selective inhibitors like semagacestat.
The γ-Secretase Inhibition Pathway
The following diagram illustrates the central mechanism of action for γ-secretase inhibitors. These compounds target the γ-secretase complex, an enzyme responsible for the final cleavage of APP to produce Aβ peptides. By inhibiting this enzyme, the production of neurotoxic Aβ is reduced. However, γ-secretase also cleaves other substrates, most notably Notch, and inhibiting this process can lead to adverse effects.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ELND006's Effects on Aβ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ELND006 (scyllo-inositol) and other therapeutic alternatives in their effects on amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. The information presented is based on available preclinical and clinical data to aid in the independent verification and assessment of these compounds.
Executive Summary
ELND006, a stereoisomer of inositol, has been investigated for its potential to inhibit the aggregation of Aβ peptides. Preclinical studies in animal models have demonstrated its ability to reduce Aβ plaque burden and improve cognitive deficits. However, clinical trials in humans have yielded mixed results, with a Phase 2 study failing to meet its primary clinical endpoints despite showing a statistically significant reduction in cerebrospinal fluid (CSF) Aβ42 levels at a 250 mg twice-daily dose. This has led to the exploration of alternative strategies, including other small molecule inhibitors and monoclonal antibodies, which have shown varying degrees of success in clinical trials. This guide offers a side-by-side comparison of the available data for ELND006 and its alternatives.
Data Presentation: Quantitative Comparison of Aβ-Targeting Compounds
The following tables summarize the quantitative data on the effects of ELND006 and alternative compounds on Aβ levels and aggregation.
Table 1: Preclinical In Vitro and In Vivo Data
| Compound | Model System | Key Findings | Quantitative Data | Citation(s) |
| ELND006 (scyllo-inositol) | TgCRND8 mice | Reduced insoluble Aβ in the brain | Significant decreases in insoluble Aβ40 and Aβ42 | [1] |
| Alzheimer's disease mouse models | Increased scyllo-inositol levels in the brain | 2.2 to 3.0-fold increase in brain scyllo-inositol | [2] | |
| Myricetin | In vitro Aβ42 aggregation assay | Inhibition of Aβ42 fibril formation | IC50 = 15.1 μM | [3] |
| Curcumin | In vitro Aβ40 aggregation assay | Inhibition of Aβ40 aggregation | IC50 = 0.8 μM | [4][5] |
| Rosmarinic Acid | 3xTg-AD mouse model | Inhibited Aβ accumulation and improved cognitive function | Data on percentage reduction not specified | [6] |
| Resveratrol | Animal models of Alzheimer's disease | Reduces Aβ accumulation and attenuates tau phosphorylation | Specific percentage reduction varies across studies | [7] |
Table 2: Clinical Trial Data
| Compound | Trial Phase | Key Findings | Quantitative Data | Citation(s) |
| ELND006 (scyllo-inositol) | Phase 2 | No significant difference in primary clinical endpoints (NTB and ADCS-ADL). Acceptable safety at 250 mg bid. | Significant decrease in CSF Aβx-42 at 250 mg dose (p=0.009). | [8] |
| Resveratrol | Phase 2 | Stabilized CSF and plasma Aβ40 levels compared to a decline in the placebo group. | CSF Aβ40 decline in placebo group, stabilized in treatment group (p=0.002). Plasma Aβ40 decline in placebo, stabilized in treatment group (p=0.024). | [9][10] |
| Curcumin | Randomized Controlled Trials | No significant change in serum Aβ levels. | Weighted Mean Difference: 5.3 (95% CI: 0.78-9.97) | [11] |
| Lecanemab | Phase 3 | Slowed cognitive decline and reduced brain amyloid-β. | Statistically significant 27% reduction in decline on the Clinical Dementia Rating Scale (CDR) sum of boxes after 18 months. | [12] |
| Donanemab | Phase 3 | Significant slowing of cognitive and functional decline. High rate of amyloid plaque clearance. | 76.8% of participants achieved amyloid plaque clearance at 18 months. 35.1% slowing of disease progression on iADRS in the low/medium tau population. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental results. Below are summaries of key experimental protocols cited in the context of Aβ research.
Thioflavin T (ThT) Aggregation Assay
This is a widely used method to monitor the formation of amyloid fibrils in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15][16]
-
General Protocol:
-
A solution of Aβ peptide (e.g., Aβ42) is prepared in a suitable buffer.
-
The test compound (e.g., ELND006, myricetin) is added at various concentrations.
-
Thioflavin T is added to the mixture.
-
The fluorescence intensity is measured over time at an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 482-485 nm.[11][15]
-
An increase in fluorescence indicates fibril formation, and the inhibitory effect of the test compound is determined by the reduction in fluorescence compared to a control without the inhibitor.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is a quantitative method used to measure the concentration of Aβ peptides in biological samples such as brain homogenates and CSF.[17][18]
-
Principle: A sandwich ELISA typically involves a capture antibody coated on a microplate that binds to the Aβ peptide. A second, detection antibody, which is conjugated to an enzyme, then binds to a different epitope on the captured Aβ. The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of Aβ present.[17]
-
General Protocol for Brain Homogenates:
-
Brain tissue is homogenized in a specific extraction buffer to solubilize Aβ peptides.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The sample (and standards of known Aβ concentration) are added to the wells of the antibody-coated microplate.
-
After incubation and washing steps, the detection antibody is added.
-
Following another incubation and wash, the enzyme substrate is added.
-
The absorbance or luminescence is measured using a plate reader, and the concentration of Aβ in the sample is determined by comparison to the standard curve.[19][20]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes relevant to the assessment of ELND006 and its alternatives.
Caption: Aβ Aggregation Pathway and Therapeutic Targets.
References
- 1. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curcumin-inhibits-formation-of-amyloid-oligomers-and-fibrils-binds-plaques-and-reduces-amyloid-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosmarinic acid suppresses tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled trial of resveratrol for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 13. TRAILBLAZER‐ALZ 4: A phase 3 trial comparing donanemab with aducanumab on amyloid plaque clearance in early, symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. eurogentec.com [eurogentec.com]
Assessing the Translational Relevance of ELND006 (scyllo-Inositol) Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for ELND006, also known as scyllo-inositol, an investigational compound for Alzheimer's disease. To assess its translational relevance, this guide objectively compares its performance with other amyloid-beta (Aβ) aggregation inhibitors, Tramiprosate and PBT2, and provides supporting experimental data.
Executive Summary
ELND006 (scyllo-inositol) has demonstrated preclinical efficacy in reducing amyloid pathology and improving cognitive function in animal models of Alzheimer's disease. Its primary mechanism of action is the inhibition of Aβ fibril formation. While initial preclinical results were promising, its clinical development was halted due to safety concerns at higher doses. This guide presents the available preclinical data for scyllo-inositol and compares it with two other Aβ aggregation inhibitors, Tramiprosate and PBT2, to provide a framework for evaluating its translational potential.
Data Presentation
Table 1: In Vivo Efficacy of Aβ Aggregation Inhibitors in Alzheimer's Disease Mouse Models
| Compound | Animal Model | Dose/Administration | Key Findings | Citation(s) |
| ELND006 (scyllo-inositol) | TgCRND8 | Oral | - 68% reduction in hippocampal plaque load. - 45% reduction in cortical plaque load. - Significantly diminished spatial memory impairment in the Morris water maze test. | [1][2] |
| Tramiprosate | TgCRND8 | Oral | - Reduced soluble Aβ levels and plaque deposition. - Dose-dependent reduction of Aβ in the brain. | [3][4] |
| PBT2 | APP/PS1 & Tg2576 | Oral | - Rapidly restored cognition in mouse models. - Markedly decreased soluble extracellular brain Aβ within hours. | [5][6] |
Experimental Protocols
ELND006 (scyllo-inositol) Administration in TgCRND8 Mice
-
Animal Model: TgCRND8 mice, which express a mutant form of human amyloid precursor protein (APP) and develop progressive amyloid plaque pathology and cognitive deficits.[7]
-
Dosing and Administration: scyllo-inositol was administered orally to TgCRND8 mice.[2] While specific gavage details are not always explicitly stated, administration in drinking water is a common method in these studies.
-
Behavioral Assessment (Morris Water Maze): This test is used to assess spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using external cues. Key metrics measured include:
-
Escape Latency: The time it takes for the mouse to find the hidden platform.
-
Path Length: The distance the mouse swims to find the platform.
-
Time in Target Quadrant: During a probe trial (where the platform is removed), the amount of time the mouse spends in the quadrant where the platform was previously located.[8][9]
-
-
Histopathological Analysis: Following behavioral testing, brain tissue is collected and analyzed for Aβ plaque burden. This is typically done using immunohistochemistry with antibodies specific for Aβ. The percentage of the brain area covered by plaques is then quantified.[1][10]
Tramiprosate Administration in TgCRND8 Mice
-
Animal Model: TgCRND8 mice.[4]
-
Dosing and Administration: Tramiprosate was administered orally.[4]
-
Outcome Measures: The primary outcomes were the reduction in soluble and insoluble Aβ levels in the brain, as well as the reduction in amyloid plaque deposition.[3]
PBT2 Administration in APP/PS1 and Tg2576 Mice
-
Animal Models: APP/PS1 and Tg2576 transgenic mouse models of Alzheimer's disease.[6]
-
Dosing and Administration: PBT2 was administered orally.[6]
-
Outcome Measures: The primary endpoints included improvements in cognitive performance in tasks such as the Morris water maze and reductions in soluble brain Aβ levels.[5][6]
Mandatory Visualization
Caption: Mechanism of action of ELND006 (scyllo-inositol) in the amyloid cascade.
Caption: A typical preclinical workflow for an Alzheimer's disease therapeutic.
Conclusion
The preclinical data for ELND006 (scyllo-inositol) demonstrates its potential to mitigate key pathological features of Alzheimer's disease in animal models. Its ability to reduce Aβ plaque burden and improve cognitive function is supported by multiple studies. However, the translational relevance of these findings is tempered by the outcomes of clinical trials, where safety concerns at higher doses and a lack of robust efficacy at lower doses were observed.
A direct comparison with other Aβ aggregation inhibitors like Tramiprosate and PBT2 is challenging due to variations in experimental designs and the specific endpoints reported. While all three compounds show promise in preclinical models by targeting Aβ aggregation, their clinical trajectories have differed. The data presented in this guide highlights the critical need for careful dose selection and a deeper understanding of the therapeutic window for compounds targeting Aβ aggregation. For researchers and drug developers, the preclinical profile of ELND006 serves as a valuable case study, emphasizing the importance of not only efficacy but also a thorough characterization of the safety profile early in development.
References
- 1. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium/myo-Inositol Transporters: Substrate Transport Requirements and Regional Brain Expression in the TgCRND8 Mouse Model of Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ELND006: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling ELND006, it is crucial to assume the compound is hazardous. The clinical trial for ELND006 was halted due to liver side effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator may be required. Consult your institution's EHS for specific guidance.
All handling of solid ELND006 and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation and dermal exposure.
ELND006 Disposal Protocol
Based on its chemical structure, (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, ELND006 is classified as a halogenated organic compound due to the presence of fluorine atoms.[3] Disposal procedures for this class of chemicals are stringent.
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all ELND006 waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste - Halogenated Organic" and should also explicitly list "ELND006". All constituents and their approximate percentages must be recorded.
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[4][5][6] Co-mingling can complicate the disposal process and significantly increase disposal costs.[5]
-
Types of Waste:
-
Solid Waste: Unused or expired ELND006 powder, contaminated lab debris such as weigh boats, pipette tips, and contaminated gloves.
-
Liquid Waste: Solutions containing ELND006, including stock solutions (e.g., in DMSO) and experimental solutions. Do not dispose of organic solvents down the drain.[5]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container that is also labeled as containing halogenated waste.
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste management service.
-
Do not attempt to treat or dispose of ELND006 waste through standard laboratory trash or sewer systems.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of ELND006 are not available, the general principle of segregating and treating it as halogenated organic waste is a standard laboratory procedure. The following table summarizes key information for laboratory handling.
| Parameter | Guideline | Source |
| Chemical Class | Halogenated Organic Compound | [3] |
| Primary Hazard | Potential for liver toxicity | [1][2] |
| Handling Location | Certified Chemical Fume Hood | General Lab Safety |
| Waste Segregation | Separate from non-halogenated waste | [4][5][6] |
| Disposal Method | Incineration via licensed hazardous waste service | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ELND006 waste.
Caption: Workflow for the proper segregation and disposal of ELND006 waste.
References
- 1. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS chemical neuroscience molecule spotlight on ELND006: another γ-secretase inhibitor fails in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELND006 | gamma secretase inhibitor | CAS# 1333990-84-3 | InvivoChem [invivochem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
Personal protective equipment for handling ELND 006
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of ELND006, a gamma-secretase inhibitor. Adherence to these procedural guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling ELND006. As a potent pharmaceutical compound, stringent adherence to these recommendations is mandatory to prevent exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 or equivalent chemotherapy-rated | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 rated | Protects eyes from splashes, aerosols, and dust particles. |
| Body Protection | Disposable, Low-Permeability Lab Coat with Knit Cuffs | Solid front, back closure | Prevents contamination of personal clothing. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the powdered form of the compound or when aerosols may be generated. |
| Foot Protection | Closed-toe Shoes | N/A | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before handling the external packaging.
-
Store ELND006 in a designated, labeled, and well-ventilated area away from incompatible materials.
-
Storage conditions for the stock solution are -80°C for up to 6 months and -20°C for up to 1 month, kept in a sealed container away from moisture.
Preparation of Solutions:
-
All handling of the powdered form of ELND006 must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Wear full PPE as outlined in the table above, including double gloves and an N95 respirator.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Clean all equipment thoroughly after use.
-
When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.
Disposal Plan:
-
All waste materials contaminated with ELND006, including gloves, weigh boats, and pipette tips, are considered hazardous waste.
-
Dispose of contaminated solid waste in a designated, labeled hazardous waste container with a liner.
-
Liquid waste containing ELND006 should be collected in a labeled, sealed, and leak-proof hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of ELND006 down the drain.
Workflow for Handling ELND006
Caption: Workflow for the safe handling of ELND006.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
